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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 4-[(3-Pyrazolyl)oxy]piperidine

Topic: Synthesis and Characterization of 4-[(3-Pyrazolyl)oxy]piperidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 4-[(3-Pyrazolyl)oxy]piperidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The 4-[(3-Pyrazolyl)oxy]piperidine moiety represents a privileged scaffold in medicinal chemistry, distinct from its more common N-linked isomer (found in kinase inhibitors like Crizotinib). This specific ether-linked architecture serves as a critical bioisostere for aryl ethers, offering unique hydrogen-bonding vectors and metabolic stability profiles essential for targeting GPCRs and kinases.

The Core Challenge: The synthesis of this molecule is governed by the tautomeric equilibrium of 3-hydroxypyrazole (pyrazolone). A naive approach using standard alkylation (e.g., alkyl halides with base) predominantly yields N-alkylated products (pyrazolinones) due to the higher nucleophilicity of the nitrogen atom.

The Solution: This guide details a regioselective Mitsunobu coupling strategy . By utilizing N-protected 3-hydroxypyrazoles and phosphine-mediated dehydration, we effectively lock the reaction manifold to the oxygen atom, ensuring the exclusive formation of the desired ether linkage.

Retrosynthetic Analysis & Strategy

To achieve the target ether linkage, we disconnect at the C–O bond. The analysis reveals two primary fragments: an electrophilic piperidine equivalent and a nucleophilic pyrazole equivalent.

Strategic Disconnection
  • Fragment A: N-Boc-4-hydroxypiperidine (Commercially available, stable).

  • Fragment B: 1-Benzyl-1H-pyrazol-3-ol (Protected to prevent N-alkylation).

Why Mitsunobu? Nucleophilic aromatic substitution (SNAr) on unactivated 3-halopyrazoles is kinetically poor. Conversely, the Mitsunobu reaction leverages the oxophilicity of phosphorus to activate the piperidine hydroxyl group, allowing the weak pyrazole oxygen nucleophile to displace it with inversion of configuration (irrelevant here due to symmetry, but mechanistically important).

Retrosynthesis cluster_logic Strategic Rationale Target Target: 4-[(3-Pyrazolyl)oxy]piperidine Disconnection C-O Bond Disconnection Target->Disconnection FragmentA Fragment A: N-Boc-4-hydroxypiperidine Disconnection->FragmentA FragmentB Fragment B: 1-Benzyl-1H-pyrazol-3-ol (N-Protected) Disconnection->FragmentB Warning Direct Alkylation Risk: Favors N-alkylation (Pyrazolone formation) Solution Mitsunobu Solution: Favors O-alkylation via Oxy-phosphonium

Figure 1: Retrosynthetic logic prioritizing regiocontrol via Mitsunobu coupling.

Detailed Experimental Protocol

Phase 1: Regioselective Coupling (Mitsunobu)

Objective: Form the ether bond between the piperidine and pyrazole rings while suppressing N-alkylation.

Reagents:

  • Substrate: tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv)

  • Nucleophile: 1-Benzyl-1H-pyrazol-3-ol (1.1 equiv) [See Note 1]

  • Phosphine: Triphenylphosphine (PPh3, 1.2 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Protocol:

  • Preparation: Charge a flame-dried reaction flask with N-Boc-4-hydroxypiperidine, 1-benzyl-1H-pyrazol-3-ol, and PPh3. Dissolve in anhydrous THF under nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic formation of the betaine intermediate.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[1][2]

  • Purification: Purify the filtrate via flash column chromatography (SiO2, gradient 0–40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success: Isolation of a product with mass [M+H] corresponding to the coupled ether.

  • Failure Mode: If the major product is N-alkylated, the 13C NMR of the pyrazole C3 will shift significantly (C=O character vs C-O character).

Phase 2: Global Deprotection

Objective: Remove the Benzyl (Bn) and Boc protecting groups to yield the free amine/heterocycle.

Step A: Debenzylation (Hydrogenolysis)

  • Dissolve the intermediate in MeOH/EtOAc (1:1).

  • Add 10 wt% Pd/C catalyst (wet).

  • Stir under H2 atmosphere (balloon pressure) for 4–6 hours.

  • Filter through Celite and concentrate.

Step B: Boc-Deprotection (Acidolysis)

  • Dissolve the residue in CH2Cl2.

  • Add TFA (10–20 equiv) at 0 °C. Stir for 2 hours.

  • Concentrate in vacuo.

  • Free Basing: Redissolve in MeOH, pass through a weak anion exchange resin (or treat with NH3/MeOH) to obtain the free base.

Characterization & Data Analysis

Accurate structural assignment is vital to distinguish the target ether from potential N-alkylated byproducts.

Key Spectroscopic Signatures
TechniqueParameterDiagnostic Signal (Target: O-Ether)Negative Control (N-Alkylated)
1H NMR Piperidine H-4Multiplet at δ 4.3 – 4.6 ppm (Deshielded by Oxygen)Shifted upfield (δ 3.5 – 4.0 ppm) if N-linked
13C NMR Pyrazole C-3δ 160 – 165 ppm (Typical for C-O-R)δ 150 – 155 ppm (C=O character of pyrazolone)
HMBC CorrelationStrong coupling between Piperidine H-4 and Pyrazole C-3 Coupling between Piperidine H-4 and Pyrazole N
Differentiation of Regioisomers

The most common pitfall is misidentifying the N-alkylated isomer (1-piperidinyl-pyrazol-3-one) as the product.

  • O-Isomer (Target): The pyrazole ring retains aromatic character. 1H NMR shows sharp, distinct aromatic protons.

  • N-Isomer (Byproduct): The ring often adopts a pyrazolone character, potentially showing broadness or distinct shifts in the carbonyl region in 13C NMR.

Reaction Workflow Diagram

The following diagram illustrates the critical path, highlighting the decision points that ensure regiochemical integrity.

Workflow cluster_check QC Checkpoint Start Start: N-Boc-4-Hydroxypiperidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Reagent Reagent: 1-Benzyl-1H-pyrazol-3-ol Reagent->Mitsunobu Intermediate Intermediate: Protected Ether Mitsunobu->Intermediate Regioselective O-Alkylation Deprotection Deprotection 1. H2, Pd/C (Bn) 2. TFA (Boc) Intermediate->Deprotection Final Final Product: 4-[(3-Pyrazolyl)oxy]piperidine Deprotection->Final

Figure 2: Step-by-step synthetic workflow emphasizing the protected intermediate strategy.

Notes & Troubleshooting

  • Pyrazole Protection: While some literature suggests Mitsunobu on unprotected 3-hydroxypyrazoles is possible, it frequently leads to mixtures. Using 1-benzyl or 1-THP protection is the "High Integrity" approach to guarantee yield and purity.

  • Order of Addition: Always add DIAD last and slowly at 0 °C. The betaine formed by PPh3 and DIAD is unstable at high temperatures; adding it to the substrate ensures the activated complex forms in the presence of the nucleophile.

  • Purification of TPPO: Triphenylphosphine oxide is a difficult byproduct. If trituration fails, use a commercially available resin-bound phosphine (polymer-supported PPh3) to simplify workup, though this increases cost.

References

  • Mitsunobu Reaction on Hydroxypyrazoles

    • Title: "Synthesis of 4,5-Dialkyl 1-Isopropyl 3-Isopropoxy-1H-Pyrazole-1,4,5-tricarboxyl
    • Source: Alizadeh, A. et al. Helvetica Chimica Acta, 2008.
    • Context: Validates Mitsunobu conditions for O-alkylation of pyrazole deriv
  • Regioselectivity (N- vs O-Alkylation)

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source:Journal of Organic Chemistry, 2013.
    • Context: Provides the NMR methodology (HMBC/13C)
  • Piperidine Intermediates

    • Title: "N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate"[3][4][5]

    • Source: ChemicalBook Technical Review.
    • Context: Properties and handling of the starting material.[6][7][8]

Sources

Exploratory

Spectroscopic Profile of 4-[(3-Pyrazolyl)oxy]piperidine: A Technical Guide

Introduction 4-[(3-Pyrazolyl)oxy]piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyrazole and piperidine scaffolds in pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(3-Pyrazolyl)oxy]piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyrazole and piperidine scaffolds in pharmacologically active molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle, are key pharmacophores that contribute to a wide range of biological activities. The ether linkage between these two moieties introduces a degree of conformational flexibility, which can be crucial for molecular recognition by biological targets.

Accurate structural elucidation and characterization of such molecules are paramount for advancing drug discovery programs. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provide a comprehensive toolkit for confirming the molecular structure, assessing purity, and understanding the chemical environment of the constituent atoms.

This technical guide provides an in-depth overview of the expected spectroscopic data for 4-[(3-Pyrazolyl)oxy]piperidine. The data presented herein are predictive, based on established principles of spectroscopy and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the spectroscopic analysis of this and similar molecules.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of 4-[(3-Pyrazolyl)oxy]piperidine is presented below, with a numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure and numbering of 4-[(3-Pyrazolyl)oxy]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-[(3-Pyrazolyl)oxy]piperidine, both ¹H and ¹³C NMR will provide characteristic signals for the piperidine and pyrazole rings.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the piperidine and pyrazole rings. The chemical shifts are influenced by the electronegativity of the neighboring atoms (nitrogen and oxygen) and the aromaticity of the pyrazole ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5d1HH5'The proton on the carbon adjacent to two nitrogen atoms in the pyrazole ring is expected to be deshielded.
~6.0d1HH4'The other proton on the pyrazole ring will be at a higher field compared to H5'.
~4.4m1HH4The proton on the carbon bearing the ether oxygen is deshielded.
~3.2m2HH2, H6 (axial)Protons on the carbons adjacent to the piperidine nitrogen are deshielded.
~2.8m2HH2, H6 (equatorial)Equatorial protons are typically at a slightly higher field than axial protons.
~2.1m2HH3, H5 (axial)Protons on the remaining piperidine carbons.
~1.8m2HH3, H5 (equatorial)Equatorial protons are at a higher field.
Broads1HN1-HThe chemical shift of the piperidine NH proton can vary depending on concentration and solvent.
Broads1HN1'-HThe pyrazole NH proton signal can also be broad and its position variable.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C3'The carbon in the pyrazole ring attached to the electronegative oxygen will be significantly deshielded.
~135C5'The other carbon adjacent to a nitrogen in the pyrazole ring.
~95C4'The carbon in the pyrazole ring situated between the two other carbons.
~75C4The piperidine carbon attached to the ether oxygen.
~45C2, C6The piperidine carbons adjacent to the nitrogen.
~30C3, C5The remaining piperidine carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 4-[(3-Pyrazolyl)oxy]piperidine, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
168.11[M+H]⁺
151.08[M-NH₃+H]⁺
85.08[Piperidine-4-ol+H]⁺
84.06[Pyrazole]⁺

Fragmentation Pathway

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to fragment at the ether linkage and within the piperidine ring.

M_H [M+H]⁺ m/z = 168.11 Fragment1 [Piperidin-4-yloxy]⁺ m/z = 100.08 M_H->Fragment1 Loss of Pyrazole Fragment2 [Pyrazole]⁺ m/z = 69.05 M_H->Fragment2 Loss of Piperidin-4-yloxy radical Fragment3 [Piperidine-4-ol+H]⁺ m/z = 85.08 Fragment1->Fragment3 Rearrangement

Caption: Predicted ESI-MS fragmentation of 4-[(3-Pyrazolyl)oxy]piperidine.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-mass spectrometer, typically a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

  • MS/MS Analysis (Optional):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Medium, BroadN-H stretchPiperidine & Pyrazole N-H
3150-3100MediumC-H stretchAromatic C-H (Pyrazole)
2950-2850StrongC-H stretchAliphatic C-H (Piperidine)
1600-1500MediumC=N, C=C stretchPyrazole ring
1250-1050StrongC-O stretchAryl-Alkyl Ether

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis using NMR, MS, and IR provides a detailed and self-validating framework for the structural confirmation of 4-[(3-Pyrazolyl)oxy]piperidine. The predicted data in this guide, derived from fundamental principles and comparison with related structures, offer a reliable reference for researchers. Experimental verification of these spectroscopic features is essential for unambiguous characterization and will be crucial for any further development and application of this compound in scientific research.

References

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Spectroscopy of Ethers. Chemistry LibreTexts.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
Foundational

An In-Depth Technical Guide to the ADMET Profile of 4-[(3-Pyrazolyl)oxy]piperidine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant portion of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] This guide provides a comprehensive framework for the preclinical ADMET characterization of "4-[(3-Pyrazolyl)oxy]piperidine," a heterocyclic scaffold of interest in medicinal chemistry. By integrating robust in silico predictions with validated in vitro and in vivo assays, this document serves as a strategic manual for researchers to proactively identify and mitigate potential developmental liabilities. The core philosophy of this guide is to establish a self-validating system of protocols, ensuring data integrity and fostering informed decision-making throughout the drug discovery pipeline.

Introduction: The Pivotal Role of Early ADMET Assessment

The pyrazole and piperidine moieties are prevalent in numerous clinically successful drugs, valued for their versatile physicochemical properties and ability to engage in various biological interactions.[2] "4-[(3-Pyrazolyl)oxy]piperidine" represents a potentially valuable scaffold. However, its therapeutic potential can only be realized if it possesses a favorable pharmacokinetic and safety profile. Early and iterative ADMET profiling is no longer a supplementary step but a cornerstone of modern drug discovery.[3][4] It allows for the early identification of compounds with poor drug-like properties, thereby conserving resources and reducing late-stage attrition.[1]

This guide will systematically deconstruct the ADMET assessment of "4-[(3-Pyrazolyl)oxy]piperidine," beginning with a suite of computational predictions to establish a baseline understanding of its likely behavior. These initial hypotheses will then be rigorously tested through a series of tiered in vitro experiments, culminating in recommendations for focused in vivo studies.

Foundational Analysis: In Silico ADMET Prediction

Computational, or in silico, ADMET prediction offers a rapid and cost-effective means to evaluate a large number of compounds, prioritizing those with the highest probability of success.[5][6] These models leverage vast datasets of known compounds to establish quantitative structure-activity relationships (QSAR) and other machine-learning-based algorithms.[6][7]

Physicochemical Properties and Lipinski's Rule of Five

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. Lipinski's "Rule of Five" provides a set of empirical guidelines for oral bioavailability. For "4-[(3-Pyrazolyl)oxy]piperidine," we will use computational tools to predict the following:

  • Molecular Weight (MW): A key factor in passive diffusion.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, influencing absorption and distribution.

  • Hydrogen Bond Donors (HBD): Impacts membrane permeability and solubility.

  • Hydrogen Bond Acceptors (HBA): Also affects permeability and solubility.

Table 1: Predicted Physicochemical Properties of 4-[(3-Pyrazolyl)oxy]piperidine

ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight< 500Yes
LogP< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes

These values are hypothetical and would be generated using software such as ADMET Predictor® or free web-based tools.[8][9]

ADMET Property Predictions

Beyond basic physicochemical properties, a range of more specific ADMET endpoints can be predicted.

Table 2: Summary of In Silico ADMET Predictions for 4-[(3-Pyrazolyl)oxy]piperidine

ADMET ParameterPredictionImplication for Drug Development
Absorption
Aqueous SolubilityModerate to HighFavorable for dissolution in the gastrointestinal tract.
Caco-2 PermeabilityModerateSuggests potential for good oral absorption.
P-glycoprotein (P-gp) SubstrateUnlikelyReduced risk of efflux-mediated poor absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay be suitable for peripherally acting targets.
Plasma Protein BindingModerateInfluences the free fraction of the drug available for therapeutic effect.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for CYP2D6 inhibitionRequires experimental validation to assess drug-drug interaction risk. The main isoenzymes of cytochrome P450 (1A2, 3A4, 2C9, 2C19, and 2D6) are crucial for drug elimination through metabolic biotransformations.[1]
CYP SubstrateLikely substrate for CYP3A4 and CYP2D6Indicates hepatic metabolism as a likely clearance pathway.
Excretion
Renal ClearanceLowSuggests metabolism is the primary route of elimination.
Toxicity
hERG InhibitionLow to Moderate RiskRequires experimental confirmation due to the risk of cardiotoxicity.
Ames MutagenicityNegativeLow likelihood of being a mutagen.
HepatotoxicityLow RiskFavorable preliminary safety profile.

These predictions are illustrative and would be generated using a consensus of multiple predictive models to increase confidence.

Workflow for Integrated ADMET Profiling

The following diagram illustrates the logical flow from computational prediction to experimental validation.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation InSilico Computational ADMET and Physicochemical Profiling Absorption Absorption Assays (PAMPA, Caco-2) InSilico->Absorption Guides Assay Selection Metabolism Metabolism Assays (Microsomal Stability, CYP Inhibition) InSilico->Metabolism Predicts Metabolic Fate Toxicity Toxicity Assays (hERG, Cytotoxicity) InSilico->Toxicity Flags Potential Liabilities PK_Study Pharmacokinetic (PK) Study (Rodent Model) Absorption->PK_Study Informs Bioavailability Metabolism->PK_Study Predicts Clearance Tox_Study Acute Toxicity Study (LD50 Estimation) Toxicity->Tox_Study Guides Dose Selection PK_Study->Tox_Study Establishes Exposure

Caption: Integrated ADMET profiling workflow.

In Vitro Experimental Validation: Protocols and Rationale

In vitro assays are essential for confirming or refuting in silico predictions in a controlled biological environment.[3][10]

Absorption
  • Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, modeling gastrointestinal tract absorption.[11]

  • Rationale: This is a high-throughput, cost-effective initial screen for passive diffusion, a key mechanism for oral drug absorption.

  • Experimental Protocol:

    • Preparation of Lipid Membrane: A 1% lecithin in dodecane solution is prepared and sonicated until fully mixed. 5 µL of this solution is added to each well of a 96-well donor plate with a PVDF membrane.[12]

    • Compound Preparation: "4-[(3-Pyrazolyl)oxy]piperidine" is dissolved in a buffer (e.g., PBS at pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.

    • Assay Setup: 300 µL of buffer is added to the acceptor plate wells. 150 µL of the test compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate.[12]

    • Incubation: The plate assembly is incubated at room temperature for 5 to 18 hours in a moist chamber to prevent evaporation.[11][12][13]

    • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.[11] Lucifer Yellow is used to check the integrity of the membrane.[11]

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

  • Purpose: To evaluate both passive and active transport across a monolayer of human intestinal cells.[14][15]

  • Rationale: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, expressing tight junctions and efflux transporters like P-gp.[16][17] This assay provides a more biologically relevant model of human intestinal absorption than PAMPA.[14]

  • Experimental Protocol:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[16]

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[16]

    • Bidirectional Assay:

      • Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This models absorption into the bloodstream.

      • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This identifies the potential for active efflux.[15]

    • Sampling and Analysis: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.

    • Data Analysis: Papp values for both A-B and B-A directions are calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined; a ratio greater than 2 suggests active efflux.[15]

Metabolism
  • Purpose: To determine the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily CYPs).[18]

  • Rationale: The liver is the primary site of drug metabolism.[18] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for assessing metabolic stability.[18][19]

  • Experimental Protocol:

    • Reaction Mixture Preparation: Pooled human liver microsomes (e.g., 0.5 mg/mL) are incubated with "4-[(3-Pyrazolyl)oxy]piperidine" (e.g., 1 µM) in a phosphate buffer at 37°C.[18][20]

    • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[18] A control incubation without NADPH is also run.[19]

    • Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[18]

    • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18]

    • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[21]

Toxicity
  • Purpose: To assess the potential of a compound to inhibit the hERG potassium channel.[22]

  • Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[22] Early screening for hERG liability is a critical safety assessment mandated by regulatory agencies.[23][24]

  • Experimental Protocol (Automated Patch Clamp):

    • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293) is used.[22]

    • Electrophysiology: Automated patch-clamp systems like QPatch or SyncroPatch are used to measure the hERG current in whole-cell configuration.[22]

    • Compound Application: The cells are exposed to increasing concentrations of "4-[(3-Pyrazolyl)oxy]piperidine."[22]

    • Data Acquisition: The hERG current is recorded before and after the addition of the compound using a specific voltage protocol.[22][23]

    • Data Analysis: The percentage of hERG current inhibition at each concentration is determined, and an IC50 value (the concentration causing 50% inhibition) is calculated.

In Vivo Pharmacokinetic and Safety Assessment

Following favorable in vitro data, selected compounds advance to in vivo studies to understand their behavior in a whole organism.[25][26]

Rodent Pharmacokinetic (PK) Study
  • Purpose: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[25][27]

  • Rationale: In vivo PK studies are crucial for understanding the exposure of a drug at its site of action and for designing efficacious and safe dosing regimens for further preclinical and clinical studies.[25][28]

  • Experimental Workflow:

    • Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.[29][30]

    • Dosing:

      • Intravenous (IV) Administration: A single bolus dose is administered to one cohort to determine clearance, volume of distribution, and half-life.[27]

      • Oral (PO) Administration: Another cohort receives an oral gavage dose to assess absorption and calculate oral bioavailability by comparing the area under the curve (AUC) of the PO dose to the IV dose.[27]

    • Blood Sampling: Blood samples are collected at multiple time points post-dose.[30]

    • Bioanalysis: The concentration of "4-[(3-Pyrazolyl)oxy]piperidine" in plasma is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key PK parameters.

PK_Study_Workflow start Dosing (IV and PO cohorts) sampling Serial Blood Sampling start->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis modeling Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2, F%) bioanalysis->modeling end PK Profile modeling->end

Caption: In vivo pharmacokinetic study workflow.

Acute Toxicity Study (LD50 Estimation)
  • Purpose: To determine the dose at which a substance is lethal to 50% of the test animals and to observe signs of toxicity.[31]

  • Rationale: This study provides an initial assessment of the compound's safety margin. Modern methods like the up-and-down procedure are used to minimize the number of animals required.[29][32]

  • Experimental Protocol (Up-and-Down Procedure):

    • Animal Model: Rats or mice are typically used.[33]

    • Dosing: Animals are dosed one at a time with a single dose of the compound.

    • Dose Adjustment: If an animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.[32]

    • Observation: Animals are observed for signs of toxicity and mortality, typically for up to 7 days.[32]

    • LD50 Calculation: The LD50 is estimated from the pattern of survivals and deaths using statistical methods.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for the ADMET characterization of "4-[(3-Pyrazolyl)oxy]piperidine." By logically progressing from high-throughput in silico predictions to detailed in vitro and in vivo experiments, researchers can build a robust data package. This approach not only identifies potential liabilities early but also provides the mechanistic understanding necessary to guide further medicinal chemistry efforts. The successful navigation of this ADMET workflow is a critical step in determining the ultimate therapeutic viability of this promising chemical scaffold.

References

  • Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation. ScienceOpen. Available from: [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. Available from: [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. Available from: [Link]

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • (PDF) Rodent LD50 Tests. ResearchGate. Available from: [Link]

  • hERG Safety. Evotec. Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. Available from: [Link]

  • PAMPA Permeability Assay PDF. Technology Networks. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available from: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]

  • An up-and-down procedure for acute toxicity testing. PubMed. Available from: [Link]

  • In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. Available from: [Link]

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  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available from: [Link]

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Exploratory

Technical Whitepaper: The 4-[(3-Pyrazolyl)oxy]piperidine Scaffold in Medicinal Chemistry

This is an in-depth technical guide on the 4-[(3-Pyrazolyl)oxy]piperidine scaffold. Executive Summary The 4-[(3-Pyrazolyl)oxy]piperidine motif represents a high-value pharmacophore in modern drug discovery, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 4-[(3-Pyrazolyl)oxy]piperidine scaffold.

Executive Summary

The 4-[(3-Pyrazolyl)oxy]piperidine motif represents a high-value pharmacophore in modern drug discovery, particularly within the fields of metabolic disease (GPR119 agonists) and kinase inhibition (JAK/STAT, ALK). Structurally, it consists of a piperidine ring linked to the 3-position of a pyrazole via an ether oxygen.

This scaffold is prized for three specific physicochemical characteristics:

  • Vectorial Rigidity: The ether linkage provides a defined bond angle (~110°) that projects substituents into specific pockets, distinct from the linear vectors of direct C-C or C-N couplings.

  • Polarity Modulation: Replacing a phenyl ether with a pyrazole ether significantly lowers lipophilicity (LogP), improving metabolic stability and aqueous solubility.

  • H-Bonding Capability: The pyrazole nitrogen atoms (N1-H donor or N2 acceptor) remain available for critical interactions with active site residues (e.g., the hinge region of kinases).

This guide details the synthetic architecture, regioselective challenges, and application logic for this scaffold.

Synthetic Methodologies: The Regioselectivity Challenge

The primary synthetic hurdle in accessing this scaffold is the tautomeric ambiguity of 3-hydroxypyrazoles. These precursors exist in equilibrium between the 3-hydroxy-1H-pyrazole (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms.

The Core Problem: O- vs. N-Alkylation

When reacting a 3-hydroxypyrazole with an electrophile (e.g., an alkyl halide), the reaction is often dominated by N-alkylation (forming the pyrazolone N-substituted product) due to the higher nucleophilicity of the nitrogen atom under basic conditions.

To force the formation of the O-ether linkage , specific protocols must be employed.

Route A: The Mitsunobu Coupling (Gold Standard)

The most reliable method to secure the O-linkage is the Mitsunobu reaction. This reaction utilizes the oxophilicity of phosphorus to activate the alcohol of the piperidine, making it a leaving group that is displaced by the oxygen of the pyrazole (acting as the nucleophile).

  • Mechanism: The phosphine (PPh3) and azo compound (DEAD/DIAD) activate the 4-hydroxypiperidine. The 3-hydroxypyrazole, being acidic (pKa ~9-10), is deprotonated and attacks the activated alcohol with inversion of configuration (if chiral).

  • Selectivity: Mitsunobu conditions strongly favor O-alkylation over N-alkylation for 3-hydroxypyrazoles.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route is viable only if the pyrazole moiety is highly electron-deficient (e.g., containing a nitro or nitrile group) or if a 3-fluoropyrazole precursor is used.

  • Mechanism: A 4-hydroxypiperidine anion attacks a 3-fluoro- or 3-chloropyrazole.

  • Limitation: Unactivated pyrazoles do not undergo SNAr efficiently.

Experimental Protocol: Validated Mitsunobu Synthesis

Objective: Synthesis of tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate.

Materials
  • Substrate A: tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv)

  • Substrate B: 1-Methyl-1H-pyrazol-3-ol (1.1 equiv)

  • Reagent C: Triphenylphosphine (PPh3) (1.5 equiv)

  • Reagent D: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Substrate A (10 mmol, 2.01 g), Substrate B (11 mmol, 1.08 g), and PPh3 (15 mmol, 3.93 g) in anhydrous THF (50 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (15 mmol, 2.95 mL) dropwise over 20 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Suspend the residue in cold diethyl ether/hexane (1:1) and filter off the precipitated TPPO. Concentrate the filtrate and purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Product should be a viscous oil or white solid. Confirm O-alkylation via NMR (Shift of piperidine C4-H proton) and absence of carbonyl stretch typical of pyrazolones in IR.

Medicinal Chemistry Applications

Case Study: GPR119 Agonists

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells. Agonists promote glucose-dependent insulin secretion.[1]
  • Role of Scaffold: The piperidine ring mimics the lipid tail of endogenous ligands (like oleoylethanolamide), while the pyrazole ether acts as a polar "head group" mimic or linker that engages polar residues in the receptor binding pocket.

  • SAR Insight: Replacing a phenyl ether with a 3-pyrazolyl ether in GPR119 ligands often reduces hERG inhibition liability due to decreased lipophilicity.

Pathway Visualization

The following diagram illustrates the synthetic decision tree and the biological logic of the scaffold.

PyrazoleEtherLogic Start Target: 4-[(3-Pyrazolyl)oxy]piperidine Precursor1 3-Hydroxypyrazole (Tautomeric Mix) Decision Selectivity Check: O- vs N-Alkylation Precursor1->Decision Precursor2 4-Hydroxypiperidine Precursor2->Decision RouteA Route A: Alkyl Halide (Base) Decision->RouteA Strong Base Simple Electrophile RouteB Route B: Mitsunobu (PPh3/DIAD) Decision->RouteB Neutral/Mild Activation ProductN N-Alkylated Product (Pyrazolone core) RouteA->ProductN Major Product (Undesired) ProductO O-Alkylated Product (Ether Scaffold) RouteB->ProductO Major Product (Desired) App1 GPR119 Agonists (Metabolic Disease) ProductO->App1 App2 Kinase Inhibitors (Hinge Binder) ProductO->App2

Figure 1: Synthetic decision tree highlighting the critical divergence between N-alkylation (undesired) and O-alkylation (desired via Mitsunobu) for accessing the bioactive ether scaffold.

Quantitative Data Summary

ParameterPhenyl Ether Analog3-Pyrazolyl Ether Analog Impact
cLogP ~3.5~2.1 Improved Solubility
H-Bond Donors 01 (if NH free) New Binding Interactions
Polar Surface Area ~9 Ų~38 Ų Reduced BBB Permeability
Metabolic Stability Moderate (P450 oxidation)High Reduced Clearance

References

  • Mitsunobu Reaction for O-Alkylation

    • Title: "The Mitsunobu Reaction"[2][3][4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • GPR119 Agonist Chemistry

    • Title: "Recent Advances in the Discovery of GPR119 Agonists"
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link][1][5][6][7][8][9][10][11]

  • Pyrazole Tautomerism & Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: Journal of Organic Chemistry (via Semantic Scholar)
    • URL:[Link]

  • Kinase Inhibitor Intermediates

    • Title: "Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
    • Source:
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Platform Approach to Cell-Based Assay Development for 4-[(3-Pyrazolyl)oxy]piperidine Analogs

Introduction: The Challenge and Opportunity of Privileged Scaffolds The 4-[(3-Pyrazolyl)oxy]piperidine motif represents a "privileged scaffold" in medicinal chemistry. Both pyrazole and piperidine rings are frequently fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Privileged Scaffolds

The 4-[(3-Pyrazolyl)oxy]piperidine motif represents a "privileged scaffold" in medicinal chemistry. Both pyrazole and piperidine rings are frequently found in clinically approved drugs and bioactive molecules, targeting a wide range of protein classes.[1][2] This structural versatility, however, presents a challenge in early-stage drug discovery: without a known biological target, how does one efficiently develop a cell-based assay to characterize a novel analog?

This document outlines a platform-based approach to this problem. Instead of a single, rigid protocol, we present a decision-making framework and a series of adaptable protocols to guide the researcher in developing a robust cell-based assay for a novel 4-[(3-Pyrazolyl)oxy]piperidine-containing compound. Our methodology is built on the high probability that such a compound will target one of three major druggable protein families: G-protein coupled receptors (GPCRs), ion channels, or protein kinases.

The core of our approach is to empower researchers to:

  • Hypothesize the Target Class: Utilize preliminary data and in-silico tools to predict the most likely protein family.

  • Deploy a Relevant Primary Assay: Implement a high-throughput-compatible primary screening assay tailored to the hypothesized target class.

  • Validate and Characterize: Employ a universal set of validation criteria and secondary assays to ensure data quality and elucidate the mechanism of action.

This self-validating system is designed to provide reliable, reproducible data, accelerating the journey from hit identification to lead optimization.[3][4]

Step 1: Target Class Hypothesis - A Triage Approach

Before embarking on wet-lab experiments, a crucial first step is to form an educated hypothesis about the compound's biological target. This will inform the selection of the most appropriate primary assay.

Literature and Patent Search

A thorough search of scientific databases (e.g., PubMed, SciFinder) and patent literature for structurally similar compounds can provide initial clues. For instance, analogs of 4-[(3-Pyrazolyl)oxy]piperidine have been investigated as CCR5 antagonists (a GPCR) and Histamine H3 receptor antagonists (also a GPCR).[5][6]

In-Silico Profiling

Computational tools can predict potential biological targets based on the compound's structure. Techniques such as ligand-based virtual screening (e.g., similarity searching, pharmacophore modeling) and docking studies against panels of known protein structures can help to narrow down the possibilities.

The output of this initial triage will point towards one of the three likely target classes, guiding the selection of the primary assay platform as detailed below.

Step 2: Primary Assay Development - Parallel Platforms

Based on the target class hypothesis, select one of the following primary assay platforms. Each is designed for high-throughput screening (HTS) and can be adapted to specific targets within the class.

Platform A: GPCR Activity Assays

GPCRs are a major target for pharmaceuticals, and their activation typically leads to downstream changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.[7][8]

We recommend a reporter gene assay as the primary screening method for GPCRs.[9] This format is highly versatile, as the reporter gene is linked to a response element that is activated by a downstream signaling event common to many GPCRs.[8] For example, a cAMP Response Element (CRE) can be used to detect activation of Gs and Gi-coupled receptors, while a Serum Response Element (SRE) can detect activation of Gq and G12-coupled receptors.[8] This allows for the detection of a broad range of GPCR-mediated signaling events with a single assay format.

GPCR_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution Cell_Culture Culture HEK293 cells Transfection Transfect with GPCR of interest and CRE-Luciferase reporter plasmid Cell_Culture->Transfection Plating Plate cells in 384-well plates Transfection->Plating Compound_Add Add 4-[(3-Pyrazolyl)oxy]piperidine (dose-response) Plating->Compound_Add Incubation Incubate (e.g., 6 hours) Compound_Add->Incubation Lysis_Reagent Add Luciferase Substrate/Lysis Buffer Incubation->Lysis_Reagent Readout Measure Luminescence Lysis_Reagent->Readout

Caption: Workflow for a GPCR luciferase reporter assay.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. HEK293 cells are a common choice due to their robust growth and high transfection efficiency.[10]

    • Co-transfect the cells with a plasmid encoding the GPCR of interest and a reporter plasmid containing a luciferase gene downstream of a cAMP Response Element (CRE).

    • 24 hours post-transfection, harvest the cells and plate them in white, clear-bottom 384-well plates at a density of 10,000 cells/well.

  • Compound Treatment:

    • Prepare a serial dilution of the 4-[(3-Pyrazolyl)oxy]piperidine compound in assay buffer (e.g., HBSS).

    • Add the compound to the cells and incubate for 6 hours at 37°C. This incubation time allows for reporter gene expression to reach detectable levels.

  • Signal Detection:

    • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Measure luminescence using a plate reader.

Platform B: Ion Channel Activity Assays

Ion channels are another major class of drug targets.[11] Their activity can be measured by detecting changes in ion flux or membrane potential.

For primary screening of ion channel modulators, we recommend a fluorescent membrane potential assay. This method uses a voltage-sensitive dye that changes its fluorescence intensity in response to changes in membrane potential caused by ion channel opening or closing. It is a homogeneous, no-wash assay format that is readily amenable to high-throughput screening.[12]

IonChannel_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution Cell_Culture Culture CHO cells stably expressing ion channel of interest Plating Plate cells in 384-well plates Cell_Culture->Plating Dye_Loading Load cells with membrane potential dye Plating->Dye_Loading Compound_Add Add 4-[(3-Pyrazolyl)oxy]piperidine Dye_Loading->Compound_Add Stimulation Add channel activator/inhibitor Compound_Add->Stimulation Readout Measure Fluorescence Stimulation->Readout Kinase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Detection Cell_Culture Culture relevant cell line Plating Plate cells in 384-well plates Cell_Culture->Plating Compound_Add Add 4-[(3-Pyrazolyl)oxy]piperidine Plating->Compound_Add Stimulation Stimulate with growth factor Compound_Add->Stimulation Fix_Perm Fix and permeabilize cells Stimulation->Fix_Perm Primary_Ab Add phospho-specific primary antibody Fix_Perm->Primary_Ab Secondary_Ab Add labeled secondary antibody Primary_Ab->Secondary_Ab Readout Measure Signal (e.g., Fluorescence) Secondary_Ab->Readout

Caption: Workflow for a cellular phosphorylation assay.

  • Cell Culture and Treatment:

    • Select a cell line known to have an active signaling pathway involving the kinase of interest.

    • Plate the cells in 384-well plates and allow them to adhere.

    • Pre-treat the cells with a serial dilution of the 4-[(3-Pyrazolyl)oxy]piperidine compound.

    • Stimulate the cells with an appropriate growth factor or activator to induce kinase activity.

  • Immunodetection:

    • Fix the cells with 4% formaldehyde and permeabilize with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Signal Quantification:

    • Image the plate using a high-content imager or measure the total fluorescence intensity using a plate reader.

Step 3: Assay Validation and Data Analysis - A Self-Validating System

Regardless of the primary assay platform chosen, a rigorous validation process is essential to ensure the quality and reliability of the data. [13][14]

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [15][16]It is calculated using the means and standard deviations of the positive and negative controls. [17] Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-FactorInterpretation
> 0.5Excellent assay [15][17]
0 to 0.5Marginal assay [15]
< 0Unsuitable for screening [15]

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening. [8]

Dose-Response Curves and EC50/IC50 Determination

Active compounds identified in the primary screen should be further characterized by generating dose-response curves. This involves testing the compound over a range of concentrations to determine its potency, typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Secondary and Counter-Screens

To confirm the mechanism of action and rule out off-target effects, a series of secondary and counter-screens should be performed.

  • Orthogonal Assays: Confirm the activity of the compound using a different assay format that measures a different endpoint in the same signaling pathway. For example, if the primary assay was a GPCR reporter assay, a secondary assay could measure changes in second messenger levels (e.g., cAMP or calcium). [18]* Selectivity Profiling: Test the compound against a panel of related targets (e.g., other GPCRs, ion channels, or kinases) to determine its selectivity.

  • Cytotoxicity Assays: It is crucial to determine if the observed activity is due to a specific effect on the target or simply a result of cytotoxicity. [4]This can be assessed using assays that measure cell viability, such as an MTT or CellTiter-Glo® assay.

Data Presentation: Example Data Tables

Table 1: Primary Screen Validation (GPCR Reporter Assay)

Control Mean Luminescence (RLU) Standard Deviation Z'-Factor
Negative (Vehicle) 10,000 500 0.75

| Positive (Agonist) | 100,000 | 4,500 | |

Table 2: Dose-Response Data for a Hit Compound

Compound Conc. (µM) % Activity
100 98
10 95
1 85
0.1 52
0.01 15
0.001 2
Calculated IC50: 0.09 µM

Conclusion

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold holds significant potential for the development of novel therapeutics. The platform approach to cell-based assay development described in this document provides a robust and flexible framework for characterizing new analogs of this important chemical series. By combining a hypothesis-driven approach to target class identification with a suite of validated, high-throughput primary assay formats, researchers can efficiently and confidently advance their drug discovery programs.

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  • Ion Channel Functional Assays for Screening and Profiling - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines - ResearchGate. (n.d.). Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015, July 30). Retrieved from [Link]

  • Ion Channel Screening ✔️ Cell Based & Contractility Assays. (n.d.). Retrieved from [Link]

Sources

Application

"4-[(3-Pyrazolyl)oxy]piperidine" use in high-throughput screening

Application Note: High-Throughput Screening of 4-[(3-Pyrazolyl)oxy]piperidine Scaffolds Introduction: The Strategic Value of the Scaffold In the architecture of modern drug discovery, 4-[(3-Pyrazolyl)oxy]piperidine repre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-[(3-Pyrazolyl)oxy]piperidine Scaffolds

Introduction: The Strategic Value of the Scaffold

In the architecture of modern drug discovery, 4-[(3-Pyrazolyl)oxy]piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific moiety combines two critical pharmacophores:

  • The Pyrazole Ring: A proven hinge-binder in kinase inhibitors (mimicking ATP's adenine) and a hydrogen-bond donor/acceptor for GPCR pockets.

  • The Piperidine Ring: A classic basic amine "anchor" that improves solubility and often forms salt bridges with aspartic/glutamic acid residues in target active sites.

  • The Ether Linker: Provides rotational freedom while maintaining a specific distance between the aromatic and aliphatic domains, distinct from rigid fused systems.

This guide details the protocol for utilizing this scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

Physicochemical Profile & Library Management

Before screening, the physicochemical integrity of the library must be validated. This scaffold typically adheres to the "Rule of Three" for fragments, making it an ideal starting point for evolution.

PropertyValue (Approx.)Significance in HTS
Molecular Weight ~167.2 DaIdeal for FBDD; allows room for chemical elaboration.
cLogP ~0.5 - 1.2High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 2 (Pyrazole NH, Piperidine NH)Critical for specific binding interactions.
H-Bond Acceptors 3 (Pyraz N, Ether O, Pip N)Facilitates orientation in polar pockets.
Solubility High (>10 mM in DMSO)Reduces false positives caused by precipitation in HTS.

Protocol 1: Library Storage & Handling

  • Stock Preparation: Dissolve to 100 mM in anhydrous DMSO (d6-DMSO if NMR screening is planned).

  • Acoustic Dispensing: This scaffold is compatible with acoustic liquid handlers (e.g., Echo® systems). Ensure source plate hydration is maintained to prevent "DMSO hydration" effects which can shift compound concentration.

  • QC Check: Perform LC-MS on random wells every 6 months. The secondary amine (piperidine) can react with atmospheric CO2 or aldehydes if not sealed properly.

Experimental Protocols: Screening Methodologies

We employ a bi-modal screening strategy : Biochemical HTS for potency and Biophysical screening for binding validation.

Workflow A: TR-FRET Kinase Assay (Biochemical)

Target: Serine/Threonine Kinases (e.g., CDK, MAPK) where pyrazoles are known hinge binders.

Reagents:

  • Europium-labeled anti-phospho antibody.

  • Kinase Tracer (Alexa Fluor® 647).

  • 4-[(3-Pyrazolyl)oxy]piperidine derivatives library.

Step-by-Step Protocol:

  • Plate Prep: Dispense 50 nL of compound (at 10 µM final) into 1536-well white low-volume plates.

  • Enzyme Addition: Add 3 µL of Kinase/Substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 mins at RT.

  • Reaction Start: Add 3 µL of ATP (at Km concentration) to initiate phosphorylation.

  • Quench/Detection: After 60 mins, add 6 µL of Detection Mix (EDTA + Eu-Antibody + Tracer).

  • Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., PHERAstar).

Data Normalization: Calculate the HTRF Ratio (665/620 nm * 10,000).



Workflow B: Surface Plasmon Resonance (SPR) (Biophysical)

Purpose: Validate direct binding and rule out aggregation (common false positive mechanism).

Step-by-Step Protocol:

  • Immobilization: Immobilize target protein on a CM5 sensor chip via amine coupling (Target RU: ~2000-4000 for fragments).

  • Injection: Inject 4-[(3-Pyrazolyl)oxy]piperidine at a concentration series (e.g., 500 µM down to 15 µM).

  • Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Analysis: Look for "square" sensorgrams (fast on/fast off rates typical for fragments).

    • Pass: Fast kinetics, dose-dependent Rmax.

    • Fail (Promiscuous): Slow dissociation, super-stoichiometric binding (Rmax > theoretical max).

Pathway & Logic Visualization

The following diagram illustrates the decision matrix for advancing this scaffold from a raw library hit to a validated lead.

HTS_Workflow Start Library: 4-[(3-Pyrazolyl)oxy]piperidine Derivatives PrimaryScreen Primary HTS (TR-FRET/AlphaLISA) Single Point @ 10 µM Start->PrimaryScreen Acoustic Dispensing Triage Hit Triage (>50% Inhibition) PrimaryScreen->Triage Data Normalization CounterScreen Counter Screen (Unrelated Protein/Redox Assay) Triage->CounterScreen Filter PAINS Biophysical Biophysical Validation (SPR or NMR) CounterScreen->Biophysical Confirmed Inhibitors Biophysical->Triage False Positive (Aggregation) LeadGen Validated Lead Series (SAR Expansion) Biophysical->LeadGen Binding Verified

Caption: Logical workflow for screening pyrazolyl-oxy-piperidine libraries, prioritizing the elimination of false positives via orthogonal biophysical methods.

Chemical Elaboration Strategies

Once a hit is identified, the 4-[(3-Pyrazolyl)oxy]piperidine core offers two distinct vectors for growing the molecule (Fragment Growing):

  • Vector A (Piperidine Nitrogen):

    • Chemistry: Amide coupling, reductive amination, sulfonylation.

    • Target Interaction: Solvent-exposed region; used to tune solubility and pharmacokinetic (PK) properties.

  • Vector B (Pyrazole Nitrogen):

    • Chemistry: N-alkylation or arylation (Chan-Lam coupling).

    • Target Interaction: Often buried in the hydrophobic pocket; critical for selectivity.

Warning - PAINS Alert: Ensure the pyrazole ring is not substituted with groups that induce redox cycling (e.g., catechols). The core scaffold itself is stable, but improper decoration can lead to Pan-Assay Interference Compounds (PAINS).

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry. Link

  • Bembenek, M. E., et al. (2003). "A High-Throughput Screen for Kinase Inhibitors."[1] Methods in Enzymology. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for Fragment-Based Lead Discovery?" Drug Discovery Today. Link

Sources

Method

Application Note: Preclinical Evaluation of 4-[(3-Pyrazolyl)oxy]piperidine Derivatives

Targeted Indication: Metabolic Syndrome & Type 2 Diabetes (T2DM) via GPR119 Agonism Executive Summary & Scientific Rationale The structural motif 4-[(3-Pyrazolyl)oxy]piperidine (referred to herein as PPO-Pip ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Targeted Indication: Metabolic Syndrome & Type 2 Diabetes (T2DM) via GPR119 Agonism

Executive Summary & Scientific Rationale

The structural motif 4-[(3-Pyrazolyl)oxy]piperidine (referred to herein as PPO-Pip ) represents a privileged pharmacophore in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically GPR119 agonists .

GPR119 is a lipid-sensing GPCR predominantly expressed in pancreatic


-cells and intestinal L-cells.[1] Its activation triggers a dual mechanism essential for glucose homeostasis:
  • Gut: Stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion.[1]

  • Pancreas: Glucose-dependent insulin secretion (GSIS).[1]

Because the PPO-Pip scaffold provides the necessary ether linkage for conformational flexibility and the pyrazole moiety for hydrogen-bonding interactions within the GPR119 orthosteric pocket, this guide focuses on the in vivo validation of PPO-Pip derivatives as oral anti-diabetic agents.

Mechanism of Action & Signaling Pathway

Understanding the downstream signaling is critical for selecting the correct biomarkers. GPR119 couples to


, leading to adenylate cyclase activation and cAMP accumulation.[2]

GPR119_Pathway Agonist PPO-Pip Derivative (Ligand) GPR119 GPR119 Receptor (L-Cell / Beta-Cell) Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (Intestine) PKA->GLP1 In L-Cells Insulin Insulin Secretion (Pancreas) PKA->Insulin In Beta-Cells

Figure 1: Signal transduction pathway for GPR119 agonists.[2] The PPO-Pip scaffold targets the receptor surface, triggering cAMP-dependent incretin and insulin release.[1]

Animal Model Selection

For GPR119 evaluation, the animal model must exhibit impaired glucose tolerance but retain functional


-cells (to allow for insulin secretion).
ModelSuitabilityRationale
C57BL/6J (DIO) High Diet-Induced Obese (DIO) mice mimic human metabolic syndrome (obesity + insulin resistance).[1] Gold standard for T2DM drug discovery.[1]
db/db Mouse ModerateLeptin receptor deficient.[1] Severe diabetes.[1] Good for efficacy, but rapid

-cell failure can mask GPR119 effects (which require functional

-cells).[1]
Zucker Fatty Rat HighExcellent for evaluating lipid profiles alongside glucose lowering.[1]

Recommendation: Use DIO C57BL/6J mice (fed 60% kcal fat diet for 12-14 weeks) for the primary efficacy study.

Experimental Protocols
Phase I: Pharmacokinetic (PK) Profiling

Piperidine-pyrazole ethers often suffer from high polarity and rapid clearance.[1] A PK snapshot is mandatory before efficacy testing.[1]

Study Design:

  • Species: Male C57BL/6J mice (n=3 per timepoint).

  • Formulation: 0.5% Methylcellulose + 0.1% Tween-80 (Suspension) or 10% DMSO/Solutol (Solution).

  • Dosing:

    • Group A: IV Bolus (1 mg/kg).

    • Group B: Oral Gavage (PO) (10 mg/kg).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Success Criteria:

  • Oral Bioavailability (

    
    ) > 20%.
    
  • Half-life (

    
    ) > 2 hours (sufficient for once-daily dosing).[1]
    
Phase II: Oral Glucose Tolerance Test (OGTT)

This is the definitive "Go/No-Go" experiment for this scaffold.

Step-by-Step Protocol:

  • Acclimatization: House DIO mice (body weight > 35g) individually for 5 days.

  • Fasting: Fast mice for 6 hours (morning fast) or 12 hours (overnight). Note: 6-hour fast is preferred for GPR119 to preserve basal incretin tone.[1]

  • Grouping (n=8-10/group):

    • Vehicle Control.[1]

    • Positive Control: Sitagliptin (10 mg/kg) or APD597 (GPR119 agonist reference).

    • Test Compound (PPO-Pip derivative): Low Dose (3 mg/kg).

    • Test Compound: High Dose (30 mg/kg).

  • Drug Administration: Administer compounds via oral gavage (PO) at

    
     minutes.
    
  • Glucose Challenge: Administer Glucose (2 g/kg, PO) at

    
     minutes.
    
  • Blood Sampling: Measure blood glucose (tail vein glucometer) at

    
     min.
    
  • Biomarker Analysis: Collect 30

    
    L blood at 
    
    
    
    min (peak) for Active GLP-1 and Insulin ELISA analysis.[1]

Data Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion (


). A statistically significant reduction in Glucose AUC compared to vehicle indicates efficacy.
Experimental Workflow & Timeline

Workflow cluster_0 Week 1: Synthesis & In Vitro cluster_1 Week 2: Pharmacokinetics cluster_2 Week 3-4: In Vivo Efficacy Step1 Synthesis of PPO-Pip Derivatives Step2 cAMP Assay (HEK293-GPR119) Target: EC50 < 50 nM Step1->Step2 Step3 Mouse PK (IV/PO) Check Bioavailability Step2->Step3 Select Top 2 Compounds Step4 DIO Mouse Acclimatization Step3->Step4 If F% > 20% Step5 Single Dose OGTT (Glucose Lowering) Step4->Step5 Step6 GLP-1 & Insulin ELISA Step5->Step6 Mechanistic Confirmation

Figure 2: Preclinical development workflow for PPO-Pip derivatives.

Critical Technical Considerations
Solubility & Formulation

The 4-[(3-Pyrazolyl)oxy]piperidine core is polar.[1] While this aids solubility compared to all-carbon scaffolds, the "oxy" linker can be metabolically labile.[1]

  • Tip: If in vivo clearance is high, consider substituting the piperidine nitrogen with a carbamate (e.g., -COOMe) or a pyrimidine ring to block metabolism, a strategy used in the optimization of GPR119 agonist APD597 [1].

hERG Liability

Piperidine-containing compounds are notorious for off-target binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1]

  • Requirement: An in vitro hERG patch-clamp assay is mandatory before advancing to chronic animal studies.[1]

Active vs. Total GLP-1

GPR119 agonists stimulate the secretion of GLP-1, but GLP-1 is rapidly degraded by the enzyme DPP-4.[1]

  • Protocol Note: When collecting blood for GLP-1 analysis (Step 7 of OGTT), collection tubes must contain a DPP-4 inhibitor (e.g., vildagliptin) and a protease inhibitor to prevent degradation ex vivo. Measure Active GLP-1 (7-36 amide) , not just Total GLP-1.

References
  • Structure of human GPR119-Gs complex binding APD597. Source: PubMed Central (PMC). Context: Detailed structural analysis of the piperidine-containing agonist APD597 binding to GPR119.[1][3]

  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes. Source: ResearchGate.[1][4] Context: Review of pharmacophores, including piperidine and pyrazole motifs, used in GPR119 agonist design.

  • Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists. Source: PubMed.[1] Context: Discusses solubility optimization of piperidine-based GPR119 agonists, relevant for formulation strategies.

  • Highly functionalized piperidines: Free radical scavenging and biological activity. Source: PubMed Central.[1] Context: General background on the biological versatility and safety profile of the piperidine scaffold.

Sources

Application

The Rise of a Privileged Scaffold: 4-[(3-Pyrazolyl)oxy]piperidine in Modern Kinase Inhibitor Discovery

Introduction: Beyond Flat Scaffolds – Embracing 3D Chemical Space for Kinase Selectivity In the landscape of kinase inhibitor discovery, the pursuit of both potency and selectivity is paramount. Historically, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flat Scaffolds – Embracing 3D Chemical Space for Kinase Selectivity

In the landscape of kinase inhibitor discovery, the pursuit of both potency and selectivity is paramount. Historically, medicinal chemistry efforts have been dominated by planar, aromatic ring systems that mimic the adenine region of ATP. While successful, this approach often leads to off-target effects due to the highly conserved nature of the ATP binding site across the kinome. The strategic incorporation of three-dimensional scaffolds has emerged as a powerful approach to overcome this challenge, enabling interactions with less conserved regions of the kinase domain and imparting favorable physicochemical properties.

This technical guide delves into the burgeoning significance of the 4-[(3-Pyrazolyl)oxy]piperidine scaffold and its derivatives in the design of next-generation kinase inhibitors. This unique structural motif elegantly combines the established pharmacophoric features of a pyrazole ring—a cornerstone in numerous approved kinase inhibitors[1]—with the conformational flexibility and desirable pharmacokinetic profile of a piperidine ring, connected by an ether linkage. This arrangement provides a vector for exploring novel chemical space, ultimately leading to the development of highly selective and potent kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases.[1]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the rationale behind the use of this scaffold, detailed protocols for its synthesis and evaluation, and a discussion of its application in targeting key kinase families, with a particular focus on the Janus Kinase (JAK) family.

The 4-[(3-Pyrazolyl)oxy]piperidine Scaffold: A Privileged Element in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] When coupled with a piperidine ring via an ether linkage, the resulting 4-[(3-Pyrazolyl)oxy]piperidine moiety offers several distinct advantages:

  • Vectorial Exit Point: The piperidine ring provides a non-planar exit vector from the core pyrazole scaffold, allowing for the introduction of various substituents that can probe and engage with regions outside the immediate ATP-binding site, thereby enhancing selectivity.

  • Improved Physicochemical Properties: The saturated nature of the piperidine ring can lead to improved solubility, reduced planarity, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to purely aromatic systems.

  • Conformational Restriction and Flexibility: The piperidine ring can adopt different chair and boat conformations, which can be exploited to fine-tune the presentation of substituents for optimal interaction with the target kinase. This conformational aspect is crucial for achieving high affinity and selectivity.[2]

  • Versatile Synthetic Handle: The piperidine nitrogen serves as a convenient point for further chemical modification, allowing for the exploration of a wide range of chemical diversity to optimize potency, selectivity, and pharmacokinetic properties.

Application in Kinase Inhibitor Design: A Focus on the JAK/STAT Pathway

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers. Consequently, the development of selective JAK inhibitors is an area of intense research. The 4-[(3-Pyrazolyl)oxy]piperidine scaffold has shown considerable promise in the design of potent and selective JAK inhibitors.

The JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Expression Modulation Inhibitor 4-[(3-Pyrazolyl)oxy] piperidine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Figure 1: Simplified schematic of the JAK/STAT signaling pathway and the point of intervention for 4-[(3-Pyrazolyl)oxy]piperidine-based inhibitors.

Protocols for Synthesis and Evaluation

General Synthetic Scheme

The synthesis of 4-[(3-Pyrazolyl)oxy]piperidine-based kinase inhibitors generally follows a convergent approach, as outlined below. This scheme is a representative example and may require optimization based on the specific target molecule.

Synthesis_Workflow Pyrazole Substituted 3-Hydroxypyrazole Coupling1 Etherification (e.g., Mitsunobu) Pyrazole->Coupling1 Piperidine N-Boc-4-hydroxypiperidine (activated) Piperidine->Coupling1 Amine Aryl/Heteroaryl Amine Coupling2 Coupling Reaction (e.g., Buchwald-Hartwig) Amine->Coupling2 Functional_Group Functional Group (e.g., R-X) Intermediate1 N-Boc-4-[(3-Pyrazolyl)oxy] piperidine Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 4-[(3-Pyrazolyl)oxy] piperidine Functionalization N-Functionalization (e.g., Alkylation) Intermediate2->Functionalization Intermediate3 Core Scaffold with Hinge-Binding Moiety Intermediate3->Coupling2 Final_Product Final Kinase Inhibitor Coupling1->Intermediate1 Deprotection->Intermediate2 Coupling2->Final_Product Functionalization->Final_Product

Figure 2: General synthetic workflow for the preparation of 4-[(3-Pyrazolyl)oxy]piperidine-based kinase inhibitors.

Step 1: Ether Synthesis

The key ether linkage can be formed via a Mitsunobu reaction between a suitably substituted 3-hydroxypyrazole and N-Boc-4-hydroxypiperidine.

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and the substituted 3-hydroxypyrazole (1.1 eq) in anhydrous THF (0.1 M) at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc-4-[(3-pyrazolyl)oxy]piperidine intermediate.

Step 2: Boc Deprotection

The Boc protecting group on the piperidine nitrogen is removed to allow for further functionalization.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting trifluoroacetate salt of the piperidine can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Step 3: N-Functionalization

The deprotected piperidine nitrogen can be functionalized in various ways, such as reductive amination, amide coupling, or nucleophilic substitution, to introduce the desired R-group for probing the solvent-front region of the kinase.

Example: Reductive Amination

  • To a solution of the deprotected piperidine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with an organic solvent.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro potency (IC₅₀) of a compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., JAK1, JAK2, JAK3)

  • Substrate peptide/protein

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (specific to the kinase)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 1 µL of the compound dilutions. For positive (no inhibition) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Prepare the kinase/substrate solution in the appropriate kinase assay buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Parameter Typical Value
Final Compound Conc.1 nM - 10 µM
Final ATP Conc.10 µM (near Kₘ)
Incubation Time60 minutes
Incubation Temp.30°C
Protocol 2: Cell-Based Assay for JAK Inhibition (pSTAT5 AlphaLISA® Assay)

This protocol outlines a method to assess the cellular activity of a JAK inhibitor by measuring the phosphorylation of a downstream target, STAT5, in a relevant cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2 V617F mutation).

Materials:

  • HEL 92.1.7 cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Assay Kit (PerkinElmer)

  • White, opaque 384-well cell culture plates

Procedure:

  • Seed HEL 92.1.7 cells in a 384-well plate at a density of 20,000-40,000 cells per well in 20 µL of growth medium.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in culture medium.

  • Add 5 µL of the diluted compound to the cells. The final DMSO concentration should be ≤ 0.5%.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment time (e.g., 2 hours).

  • Lyse the cells by adding 5 µL of the provided Lysis Buffer.

  • Incubate the plate on an orbital shaker for 10 minutes at room temperature.

  • Transfer 5 µL of the cell lysate to a 384-well white ProxiPlate™.

  • Prepare the Acceptor Mix and add 5 µL to each well.

  • Seal the plate and incubate for 1 hour at room temperature.

  • Prepare the Donor Mix and add 5 µL to each well under subdued lighting.

  • Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Read the plate on an EnVision® or other plate reader equipped for AlphaScreen® detection.

  • Calculate the percent inhibition of pSTAT5 levels and determine the IC₅₀ value as described in the previous protocol.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 4-[(3-Pyrazolyl)oxy]piperidine scaffold is not extensively published in peer-reviewed journals, we can extrapolate key principles from related pyrazole- and piperidine-containing kinase inhibitors.

  • Pyrazole Substituents: Small alkyl groups (e.g., methyl) on the pyrazole ring can enhance hydrophobic interactions in the ATP binding pocket. The N1 position of the pyrazole is often a key point for interaction with the hinge region of the kinase.

  • Piperidine Substituents: The nature and stereochemistry of substituents on the piperidine ring are critical for achieving selectivity. Bulky or charged groups can be introduced to either enhance interactions with specific residues or to create steric hindrance with off-target kinases.

  • Linker and Core Modifications: The ether linkage provides a degree of rotational freedom. Constraining this linkage or replacing it with other functionalities can significantly impact the inhibitor's conformational profile and, consequently, its activity and selectivity.

Conclusion and Future Directions

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold represents a valuable and versatile platform for the design of novel kinase inhibitors. Its inherent three-dimensionality and the synthetic tractability of the piperidine moiety offer a compelling strategy to achieve high potency and selectivity, particularly for challenging targets like the JAK family of kinases. The protocols provided herein offer a robust framework for the synthesis and evaluation of compounds based on this promising scaffold.

Future work in this area will likely focus on:

  • Exploring Diverse Piperidine Decorations: Synthesizing a broader range of derivatives with diverse functional groups on the piperidine ring to more extensively probe the solvent-exposed regions of various kinases.

  • Fine-Tuning Stereochemistry: Investigating the impact of stereoisomers on the piperidine ring to optimize binding affinity and selectivity.

  • Application to Other Kinase Families: Expanding the application of this scaffold to other kinase targets where selectivity is a major challenge.

By leveraging the unique structural and physicochemical properties of the 4-[(3-Pyrazolyl)oxy]piperidine scaffold, the drug discovery community is well-positioned to develop the next generation of targeted kinase inhibitors with improved efficacy and safety profiles.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 3

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • WO2022042691A1 - Heterocyclic glp-1 agonists. Google Patents.

  • 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. PubChem.

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports.

  • N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B.

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Bioorganic & Medicinal Chemistry.

  • Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Method

"4-[(3-Pyrazolyl)oxy]piperidine" synthesis scale-up procedure

Application Note: Scale-Up Synthesis of 4-[(3-Pyrazolyl)oxy]piperidine Executive Summary The 4-[(3-Pyrazolyl)oxy]piperidine scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., JAK, CDK inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 4-[(3-Pyrazolyl)oxy]piperidine

Executive Summary

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., JAK, CDK inhibitors).[1] Its structural utility lies in the ether linkage, which provides a flexible yet spatially defined geometry distinct from direct C-C or C-N couplings.[1] However, the synthesis of this moiety is complicated by the annular tautomerism of the pyrazole ring, which frequently leads to mixtures of N-alkylated (thermodynamically favored) and O-alkylated (kinetically favored or requiring specific conditions) products.

This guide details a robust, scalable protocol for synthesizing the O-linked congener with >98% regioselectivity.[1] We prioritize a modified Mitsunobu approach for the coupling step, as it offers the highest reliability for O-alkylation compared to SNAr or direct alkylation methods, which often suffer from poor selectivity or require highly activated electrophiles.[1]

Retrosynthetic Analysis & Strategy

To achieve the target structure (1) , we must disconnect the ether linkage.[1] Direct SN2 displacement of a 4-halopiperidine by 3-hydroxypyrazole typically yields the N-alkylated product (pyrazolone/antipyrine derivative).[1] Therefore, we utilize the Mitsunobu reaction , which activates the piperidine alcohol to attack the pyrazole oxygen.[1]

Critical Success Factor: The pyrazole nitrogen must be protected to prevent competitive N-alkylation and to solubilize the heterocycle in organic solvents. We selected the Benzyl (Bn) group for the pyrazole and Boc for the piperidine, as their orthogonality allows for flexible deprotection sequences.[1]

Figure 1: Retrosynthetic strategy highlighting the necessity of the Mitsunobu coupling for regiocontrol.

Detailed Experimental Protocol

Phase 1: Preparation of Nucleophile (1-Benzyl-1H-pyrazol-3-ol)

Rationale: Unsubstituted 3-hydroxypyrazoles are poorly soluble in the aprotic solvents (THF/Toluene) required for Mitsunobu coupling. Benzylation improves solubility and blocks the N1 position.

Reagents:

  • 3-Hydroxypyrazole (1.0 equiv)[1]

  • Benzyl bromide (1.05 equiv)[1]

  • K₂CO₃ (2.0 equiv)[1]

  • Acetonitrile (10 vol)[1]

Procedure:

  • Charge a reactor with 3-hydroxypyrazole and Acetonitrile .

  • Add K₂CO₃ (milled) at 20–25°C.

  • Add Benzyl bromide dropwise over 30 min to control exotherm.[1]

  • Heat to 60°C for 4–6 hours. Monitor by HPLC (Target >98% conversion).

  • Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate.[1]

  • Purification: Recrystallize from Ethanol/Water to remove any N-benzylated-5-hydroxy isomer (minor byproduct).

  • Yield Target: 75–80% as a white solid.

Phase 2: The Mitsunobu Coupling (Scale-Up Optimized)

Rationale: This is the critical C-O bond-forming step. We use DIAD (Diisopropyl azodicarboxylate) over DEAD for better thermal stability and PPh₃ .[1]

Reagents:

  • N-Boc-4-hydroxypiperidine (1.2 equiv)[2]

  • 1-Benzyl-1H-pyrazol-3-ol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.3 equiv)[1]

  • DIAD (1.3 equiv)[1]

  • Toluene (anhydrous, 15 vol) – Preferred over THF for easier PPh₃O precipitation.[1]

Step-by-Step Protocol:

  • Dissolution: In a dry reactor under N₂ atmosphere, dissolve 1-Benzyl-1H-pyrazol-3-ol , N-Boc-4-hydroxypiperidine , and PPh₃ in Toluene . Cool to 0–5°C .[1]

    • Note: PPh₃ and the alcohol must be fully dissolved before DIAD addition to prevent side reactions.

  • Addition: Add DIAD dropwise over 60–90 minutes, maintaining internal temperature <10°C .

    • Safety: The reaction is exothermic. Rapid addition can lead to runaway thermal events and reduced regioselectivity.[1]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12–16 hours.

  • Quench: Add water (0.5 vol) to destroy excess betaine intermediate.

  • Byproduct Removal (The "PPh₃O Problem"):

    • Add Heptane (10 vol) slowly to the toluene solution.[1]

    • Cool to 0°C and stir for 2 hours. Triphenylphosphine oxide (PPh₃O) will precipitate out.[1]

    • Filter off the solid PPh₃O.

  • Isolation: Concentrate the filtrate. The crude oil is typically purified via silica gel chromatography (Ethyl Acetate/Hexanes) or crystallization if a seed is available.[1]

    • Scale-Up Tip: For >100g scales, use a short silica plug to remove residual reduced hydrazine (DIAD-H2) before crystallization.[1]

Phase 3: Global Deprotection

Rationale: Removal of the Benzyl group (hydrogenolysis) and Boc group (acidolysis) can be sequenced based on the final salt form required.[1]

Procedure (Sequential):

  • Debenzylation: Dissolve intermediate in MeOH . Add 10% Pd/C (5 wt% loading). Hydrogenate at 3–5 bar H₂ at 40°C until conversion is complete (approx. 6–10 h). Filter catalyst.[1]

  • Boc Removal: To the filtrate, add HCl in Dioxane (4M) or TFA .[1] Stir at 20°C for 2 hours.

  • Isolation: Concentrate to dryness. Recrystallize the dihydrochloride salt from Isopropanol/Ether .

Process Safety & Engineering Controls

ParameterHazardControl Measure
DIAD Shock sensitive; Exothermic decomposition.Never distill DIAD. Store <10°C. Control addition rate to keep T <10°C.
Azodicarboxylates Sensitizers; Explosion risk with acetone.[1]Avoid acetone in cleaning cycles.[1] Use Toluene/Heptane systems.[1]
Hydrogenation Flammable H₂ gas; Pyrophoric Catalyst.[1]Inert the vessel with N₂ before/after H₂ charge.[1] Keep catalyst wet during filtration.[1]
Exotherms Alkylation and Coupling steps.[1][3]Use jacketed reactors with active cooling.[1] Calibrate dosing pumps.

Analytical Controls (Self-Validating System)

To ensure the protocol is working, use these checkpoints:

  • Regioselectivity Check (NMR):

    • O-Alkylation (Desired): In ¹H NMR, the piperidine C4-H proton typically appears as a multiplet around 4.8–5.2 ppm (deshielded by oxygen).

    • N-Alkylation (Undesired): The piperidine C4-H appears upfield, around 4.0–4.3 ppm .

    • Diagnostic: The pyrazole C5-H signal is also sensitive to N- vs O-substitution.

  • HPLC Purity:

    • Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[1]

    • Limit: <0.5% PPh₃O in final intermediate.[1]

Troubleshooting Guide

  • Issue: Low conversion in Mitsunobu.

    • Cause: Steric hindrance or moisture.[1]

    • Fix: Dry Toluene to <200 ppm water (KF).[1] Increase DIAD/PPh₃ to 1.5 equiv. Ensure temperature is 0°C during addition.

  • Issue: Difficult separation of PPh₃O.

    • Fix: Switch solvent to MTBE/Hexane for workup.[1] PPh₃O is very insoluble in ethers/alkanes.[1] Alternatively, use polymer-supported PPh₃ (expensive for large scale) or wash crude with 50% NaOH (if product is stable).[1]

  • Issue: N-alkylation observed (>5%).

    • Fix: Ensure the Pyrazole is N-protected (Benzyl). Do not use unprotected pyrazole.[1] Lower the reaction temperature during DIAD addition.

References

  • Mitsunobu Reaction on Pyrazoles: Tetrahedron Lett.1996 , 37, 2537.[1] (Demonstrates O-alkylation preference for 3-hydroxypyrazoles under Mitsunobu conditions).

  • Scale-Up of Mitsunobu: Org. Process Res. Dev.2009 , 13, 907-910.[1] (Discusses removal of PPh3O and azo-byproducts on scale).

  • Tautomerism of Pyrazoles: J. Org.[1] Chem.2022 , 87, 846-854.[1][4] Link (Regioselective synthesis and tautomeric analysis).[1]

  • General Piperidine Protection: ChemicalBook, N-Boc-4-hydroxypiperidine properties and applications. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(3-Pyrazolyl)oxy]piperidine

Welcome to the technical support center for the synthesis of 4-[(3-Pyrazolyl)oxy]piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(3-Pyrazolyl)oxy]piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-[(3-Pyrazolyl)oxy]piperidine?

The synthesis of 4-[(3-Pyrazolyl)oxy]piperidine typically involves the formation of an ether linkage between a 4-hydroxypiperidine scaffold and a 3-substituted pyrazole. The two most common and effective methods are the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these routes often depends on the nature of the starting materials and the desired reaction conditions.

  • Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide.[1][2][3] In this context, the sodium salt of N-protected 4-hydroxypiperidine is reacted with a 3-halopyrazole.

  • Mitsunobu Reaction: This reaction allows for the condensation of an alcohol and a nucleophile (in this case, 3-hydroxypyrazole) using a phosphine and an azodicarboxylate.[4][5][6] A notable advantage of this method is the stereochemical inversion at the alcohol carbon, although this is not relevant for the achiral 4-hydroxypiperidine.

Below is a diagram illustrating the two primary synthetic pathways.

Synthetic_Routes cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction N-Protected_4-Hydroxypiperidine_W N-Protected 4-Hydroxypiperidine Alkoxide Piperidin-4-oxide N-Protected_4-Hydroxypiperidine_W->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Product_W 4-[(3-Pyrazolyl)oxy]piperidine Alkoxide->Product_W SN2 Attack 3-Halopyrazole 3-Halopyrazole 3-Halopyrazole->Product_W N-Protected_4-Hydroxypiperidine_M N-Protected 4-Hydroxypiperidine Product_M 4-[(3-Pyrazolyl)oxy]piperidine N-Protected_4-Hydroxypiperidine_M->Product_M 3-Hydroxypyrazole 3-Hydroxypyrazole 3-Hydroxypyrazole->Product_M Reagents PPh3, DIAD/DEAD Reagents->Product_M Condensation

Caption: Primary synthetic routes to 4-[(3-Pyrazolyl)oxy]piperidine.

Troubleshooting Guide: Williamson Ether Synthesis

Q2: My Williamson ether synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Williamson synthesis of 4-[(3-Pyrazolyl)oxy]piperidine are often attributed to side reactions, suboptimal reaction conditions, or issues with starting material quality.[7]

Common Causes and Solutions:

Potential Issue Explanation Recommended Solution
Elimination Side Reaction (E2) The alkoxide of 4-hydroxypiperidine is a strong base and can promote an E2 elimination reaction with the 3-halopyrazole, forming pyrazole and other byproducts. This is more prevalent at higher temperatures.[3][7]Lower the reaction temperature. While this may slow down the desired SN2 reaction, it will suppress the E2 pathway to a greater extent. A temperature range of 50-80°C is a good starting point.[7]
Poor Alkoxide Formation Incomplete deprotonation of the N-protected 4-hydroxypiperidine leads to unreacted starting material.Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the 4-hydroxypiperidine is completely dry.
Competing N-Alkylation If the piperidine nitrogen is not protected, it can compete with the oxygen as a nucleophile, leading to a mixture of N- and O-alkylated products.Always use an N-protected 4-hydroxypiperidine. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[8]
Solvent Choice Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity.[7]Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[8]

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) to the stirring mixture.[8]

  • Stir the reaction vigorously at room temperature for 12-16 hours.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product with an organic solvent and purify by column chromatography.

Troubleshooting Guide: Mitsunobu Reaction

Q3: I am observing significant amounts of unreacted starting materials in my Mitsunobu reaction. How can I drive the reaction to completion?

The Mitsunobu reaction is a powerful tool, but its success is highly dependent on the reaction setup and the purity of the reagents.[4][5]

Troubleshooting Incomplete Conversion:

Potential Issue Explanation Recommended Solution
Reagent Purity The phosphine (e.g., triphenylphosphine, PPh₃) can be oxidized over time, and the azodicarboxylate (DIAD or DEAD) can decompose. Water in the reaction mixture can hydrolyze the reaction intermediates.Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Order of Addition The order in which reagents are added can significantly impact the reaction outcome. Premature formation of the betaine intermediate before the addition of the nucleophile can lead to side reactions.A common and often successful procedure is to add the azodicarboxylate dropwise to a cooled (0°C) solution of the N-protected 4-hydroxypiperidine, 3-hydroxypyrazole, and triphenylphosphine in an anhydrous solvent like THF or toluene.[9]
Steric Hindrance While less of an issue with 4-hydroxypiperidine, significant steric bulk on the pyrazole ring could hinder the reaction.Consider using a less sterically demanding phosphine or running the reaction at a slightly elevated temperature, though this should be done with caution to avoid decomposition of the Mitsunobu intermediates.
pKa of the Nucleophile The Mitsunobu reaction works best with nucleophiles having a pKa of less than 15. The pKa of 3-hydroxypyrazole is suitable for this reaction.This is generally not an issue for this specific synthesis but is a key consideration for other Mitsunobu reactions.

Workflow for a Successful Mitsunobu Reaction:

Mitsunobu_Workflow Start Start Dry_Glassware Oven-dry all glassware Start->Dry_Glassware Inert_Atmosphere Set up reaction under inert atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Dissolve_Reagents Dissolve N-Boc-4-hydroxypiperidine, 3-hydroxypyrazole, and PPh3 in anhydrous THF Inert_Atmosphere->Dissolve_Reagents Cool Cool solution to 0°C Dissolve_Reagents->Cool Add_DIAD Add DIAD/DEAD dropwise over 30-60 minutes Cool->Add_DIAD Warm_to_RT Allow to warm to room temperature and stir for 12-24 hours Add_DIAD->Warm_to_RT Monitor Monitor reaction by TLC or LC-MS Warm_to_RT->Monitor Workup Perform aqueous workup Monitor->Workup Purify Purify by column chromatography Workup->Purify End Obtain pure product Purify->End

Caption: A step-by-step workflow for an optimized Mitsunobu reaction.

Q4: The purification of my Mitsunobu reaction is difficult due to byproducts. How can I simplify this process?

A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate, which can be challenging to remove.

Strategies for Simplified Purification:

  • Crystallization: If the desired product is a solid, direct crystallization from the crude reaction mixture can sometimes be effective.

  • Modified Reagents: Consider using polymer-supported triphenylphosphine or a phosphine with a basic handle, which allows for easier removal of the phosphine oxide byproduct by filtration or an acidic wash, respectively.[4]

  • Chromatography Optimization: A well-optimized column chromatography protocol is often necessary. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is typically effective.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015, November 7). ResearchGate.
  • 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis. (n.d.). Molekula.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (n.d.). ScienceDirect.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.). Google Patents.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC - NIH. (n.d.). National Institutes of Health.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). National Institutes of Health.
  • Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • New Synthesized Derivatives from N-Substituted-4-Oxo-[10] Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells - ResearchGate. (2020, May 26). ResearchGate. Retrieved February 6, 2026, from

  • Piperidine Synthesis. - DTIC. (n.d.). Defense Technical Information Center.
  • 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3) - PubChem. (n.d.). PubChem.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry.
  • Mitsunobu Reaction - TCI Chemicals. (n.d.). TCI Chemicals.
  • 4-Hydroxypiperidine 98 5382-16-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2016). Yakugaku Zasshi.
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives - Benchchem. (n.d.). BenchChem.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). National Institutes of Health.
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 1). YouTube.
  • How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? | ResearchGate. (2020, November 29). ResearchGate.
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.). BenchChem.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Organic Syntheses.
  • CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine | Pharmaffiliates. (n.d.). Pharmaffiliates.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (n.d.). National Institutes of Health.

Sources

Optimization

Technical Support Center: Purification of 4-[(3-Pyrazolyl)oxy]piperidine

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Focus: Isolation of highly polar heterocyclic amines Reference ID: CAS Substructure 5382-16-1 (4-Hydroxypiperidine deriv.)[1][2] / Pyrazole conjugates[1][3]

Introduction: The "Dual-Nitrogen" Trap

Welcome to the technical support hub. If you are working with 4-[(3-Pyrazolyl)oxy]piperidine , you have likely encountered a specific set of failures: the compound streaks on silica, refuses to migrate from the aqueous layer during extraction, or oils out instead of crystallizing.[1]

This molecule presents a bidentate polarity challenge . You have a basic secondary amine on the piperidine ring (


) and a hydrogen-bond-rich pyrazole ring (

for the conjugate acid).[1] This combination creates a "zwitterionic-like" behavior on silica and high water solubility, making standard workups ineffective.[1]

Below are the three most common "Support Tickets" we receive for this scaffold, along with field-proven protocols to resolve them.

Ticket #001: "My Product is Stuck in the Aqueous Layer"

User Issue: "I performed a standard extraction with Ethyl Acetate/Water at pH 10, but the organic layer is empty. The product is still in the water."

Diagnosis: Standard solvents like Ethyl Acetate or Diethyl Ether are too non-polar to extract this molecule efficiently.[1] The high polarity of the ether linkage combined with the two nitrogen centers makes the partition coefficient (


) unfavorable for standard lipophilic solvents.
The Solution: The "pH Swing" & The "Magic Solvent"

You must drive the equilibrium using extreme pH adjustment and a high-polarity organic mixture.

Protocol: High-Recovery Extraction
  • Acidify: Treat your crude reaction mixture with 1M HCl until pH < 2.

    • Why? Both the piperidine and pyrazole nitrogens are fully protonated. The molecule is now a dication salt and is 100% water-soluble.

  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (

    
    ).[1]
    
    • Why? This removes non-basic impurities (protecting group byproducts, neutral starting materials) while your product stays safe in the water.

  • Basify: Adjust the aqueous layer to pH > 12 using saturated NaOH or KOH .

    • Critical: You must exceed the piperidine

      
       (11) by at least 1 unit to ensure the free base is formed.
      
  • Extract (The "Magic Solvent"): Extract the basic aqueous layer with Chloroform : Isopropanol (3:1) or DCM : Isopropanol (3:1) (

    
    ).
    
    • Why? Isopropanol (IPA) increases the polarity of the organic phase, pulling the polar amine out of the water.

  • Dry & Concentrate: Dry over

    
     (Sodium Sulfate) and concentrate. Do not use Magnesium Sulfate (
    
    
    
    ) as it is slightly acidic and can bind polar amines.[1]

Ticket #002: "Chromatography is a Nightmare (Streaking/Tailing)"[1]

User Issue: "I'm running a column on silica gel with MeOH/DCM. The product streaks from baseline to solvent front, and I can't separate it from impurities."

Diagnosis: The secondary amine in the piperidine ring is interacting with the acidic silanol groups (


) on the silica gel. This acts like an unintended ion-exchange column, causing the "tailing" effect.[1]
The Solution: Deactivation or "Catch & Release"
Option A: Modified Silica Chromatography (For >1g scale)

You must "poison" the silica to prevent amine binding.

  • Mobile Phase: DCM / MeOH / NH₄OH (Ammonium Hydroxide) .[1]

  • Ratio: Start with 90:9:1. If that is too strong, use 95:4.5:0.5.[1]

  • Alternative: Use 1% Triethylamine (TEA) in your mobile phase.[1]

    • Note: TEA is harder to remove than Ammonia.[1]

Option B: SCX "Catch & Release" (The Gold Standard for <1g scale)

Strong Cation Exchange (SCX) cartridges are superior to silica for this molecule. They rely on chemical bonding rather than polarity.[1]

SCX Protocol:

  • Load: Dissolve crude mixture in MeOH (or MeOH/DCM 1:1) and load onto a pre-conditioned SCX cartridge (sulfonic acid resin).[1][4]

  • Wash: Flush with 100% MeOH .

    • Result: Your product (basic) binds to the sulfonic acid. Non-basic impurities wash away.[1]

  • Release: Elute with 2M Ammonia in Methanol (commercially available or prepared fresh).

    • Result: The ammonia displaces your amine product.[5]

  • Finish: Concentrate the ammoniacal filtrate to obtain pure free base.

Ticket #003: "The Oil Won't Crystallize"

User Issue: "I purified the compound, but it's a viscous yellow oil. I need a solid for stability testing."

Diagnosis: The free base of 4-[(3-Pyrazolyl)oxy]piperidine often has a low melting point or exists as an amorphous gum due to rotational freedom around the ether linkage.[1]

The Solution: Salt Formation

Converting the free base into a salt locks the conformation and increases the melting point.

Salt Formation Guide:

Salt Type Reagent Procedure Outcome
Dihydrochloride 4M HCl in Dioxane Add dropwise to solution in Et₂O/DCM.[1] Hygroscopic solid.[1][2] Good for water solubility.[1][2][6]
Oxalate Oxalic Acid (1 eq) Dissolve acid in hot EtOH; add to amine.[1] Best for Crystallinity. Usually forms nice needles.[1]

| Fumarate | Fumaric Acid (1 eq) | Dissolve in hot IPA; add to amine. | Pharmaceutically acceptable; non-hygroscopic.[1] |

Visualizing the Logic

Figure 1: The "pH Swing" Extraction Logic

This diagram illustrates why standard extraction fails and how the pH Swing leverages the


 differences.

pH_Swing Start Crude Reaction Mixture (Product + Impurities) Acidify Add 1M HCl (pH < 2) Start->Acidify Step1 Phase Separation: Acidic Water vs. DCM Acidify->Step1 OrgLayer1 Organic Layer (Neutral Impurities) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Dication Salt) Step1->AqLayer1 Keep Basify Add NaOH (pH > 12) AqLayer1->Basify Step2 Phase Separation: Basic Water vs. CHCl3:IPA (3:1) Basify->Step2 AqLayer2 Aqueous Layer (Salts/Waste) Step2->AqLayer2 Discard OrgLayer2 Organic Layer (Product as Free Base) Step2->OrgLayer2 Keep Final Pure Product (Concentrated) OrgLayer2->Final Dry (Na2SO4) & Evaporate

Caption: The "pH Swing" protocol selectively isolates the amine by toggling its ionization state, removing neutral impurities in step 1 and salts in step 2.

Figure 2: Purification Decision Matrix

Use this flowchart to decide the best purification method based on your scale and purity needs.

Decision_Matrix Input Crude Material Scale What is the Scale? Input->Scale SmallScale < 500 mg Scale->SmallScale LargeScale > 1 gram Scale->LargeScale SCX SCX Cartridge (Catch & Release) SmallScale->SCX High Polarity Flash Flash Chromatography (DCM/MeOH/NH4OH) LargeScale->Flash Cost Effective PurityCheck Is Purity > 95%? SCX->PurityCheck Flash->PurityCheck Salt Crystallize as Oxalate Salt PurityCheck->Salt No (Oiling out) Done Final Product PurityCheck->Done Yes Salt->Done

Caption: Decision workflow for selecting between SCX cartridges (ideal for small scale/high polarity) and modified Flash Chromatography.

References

  • Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification Tactic for Basic Compounds. Teledyne ISCO Application Notes.[1][7]

  • Biotage. (2023).[1][5] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[1][8]

  • University of Rochester. (n.d.).[1] Workup for Polar and Water-Soluble Solvents.[1][9] Department of Chemistry Lab Manuals.

  • PubChem. (2025).[1][8] Compound Summary: 4-Hydroxypiperidine (Substructure Analysis).[1][2][8] National Library of Medicine. [1]

  • Agilent Technologies. (2008).[1][10] SampliQ SCX Mixed-Mode Cation Exchange Polymer SPE Cartridges.[1][10] Agilent Technical Notes.[1][10]

Sources

Troubleshooting

Technical Guide: Solubility Optimization for 4-[(3-Pyrazolyl)oxy]piperidine Scaffolds

Executive Summary & Physicochemical Profile[1][2][3][4] The scaffold 4-[(3-Pyrazolyl)oxy]piperidine is a common fragment used in kinase inhibitor discovery and fragment-based drug design (FBDD).[1][2][3] While structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3][4]

The scaffold 4-[(3-Pyrazolyl)oxy]piperidine is a common fragment used in kinase inhibitor discovery and fragment-based drug design (FBDD).[1][2][3] While structurally simple, this molecule presents a "Jekyll and Hyde" solubility profile that often confuses researchers transitioning from organic synthesis to biological screening.[3]

The core issue lies in the interplay between the highly basic piperidine and the amphoteric pyrazole ether.[3] Understanding the ionization state is the key to solving your solubility problems.[3]

Physicochemical Snapshot
PropertyValue (Approx.)[1][4][2][3][5][6][7][8][9][10]Implication for Solubility
Piperidine

~11.0 - 11.2Dominant Factor. At physiological pH (7.4), this nitrogen is >99.9% protonated (Cationic).[1][2][3]
Pyrazole

~2.5 (protonation) / ~14 (deprotonation)Neutral at pH 7.[1][2][3]4. Acts as a hydrogen bond donor/acceptor but contributes to lipophilicity.[1][3]
LogP (Free Base) ~0.6 - 1.2Moderately polar, but planar stacking of pyrazole can drive aggregation.[1][2][3]
Preferred State Cationic Salt (e.g., HCl, TFA)High water solubility in pure water; variable in high-salt buffers.[1][3][5]

The Chemistry of the "Crash-Out" (Root Cause Analysis)

Users most frequently report precipitation when diluting a DMSO stock into PBS (Phosphate Buffered Saline) .[1][2] Here is the causality behind this failure mode:

A. The "pH Shock" Phenomenon

If you are using the Free Base form of the molecule dissolved in DMSO:

  • In DMSO: The molecule is uncharged and soluble.[3]

  • In Buffer (pH 7.4): The piperidine wants to protonate to stabilize itself in water.[1] However, protonation is an equilibrium process.[3] If your stock concentration is high (e.g., 10 mM) and you dilute rapidly, the local pH at the injection site may momentarily spike, or the kinetics of solvation may lag, causing the hydrophobic free base to form micro-crystals before it can ionize and dissolve.

B. The Anionic Incompatibility (The PBS Trap)

If you are using a Salt form (e.g., Hydrochloride): The piperidinium cation (


) is generally soluble.[1] However, phosphate anions (

) in PBS are multivalent.[1][2][3] Large organic cations can form "ion pairs" with multivalent anions that have lower solubility than the chloride salt.[3] This is a classic "salting out" effect exacerbated by the high ionic strength of standard PBS (~150 mM NaCl).

Troubleshooting Guide (FAQs)

Q1: I see a fine precipitate immediately after adding my DMSO stock to the assay buffer. Why?

Diagnosis: This is likely Kinetic Precipitation .[1][2][3] The transition from 100% DMSO to <1% DMSO creates a supersaturated state.[3] The Fix:

  • Switch Buffers: Move from PBS to HEPES (25-50 mM, pH 7.4) or Tris-HCl . These organic buffers (Good's Buffers) are less likely to form insoluble ion pairs with piperidine bases than inorganic phosphates.[2]

  • Intermediate Dilution: Do not jump from 10 mM DMSO

    
     Assay Buffer. Use an intermediate step (see Protocol B below).
    
Q2: My compound dissolves, but I lose activity over 2 hours. Is it degrading?

Diagnosis: Likely Colloidal Aggregation or Glass Binding , not chemical degradation.[3] The pyrazole-piperidine scaffold is stable, but if it forms sub-visible aggregates, they can sequester the enzyme (false positive) or stick to the plastic (false negative).[1] The Fix:

  • Add 0.01% Triton X-100 or 0.05% Tween-20 to your buffer.[1][2][3][5] Non-ionic surfactants disrupt colloidal aggregates and prevent surface adsorption.[3]

Q3: Can I acidify the buffer to help solubility?

Diagnosis: Yes, but be careful. The Fix: The piperidine is already protonated at pH 7.[3]4. Lowering pH to 5.0 won't significantly change the ionization state (it's already 100% ionized).[3] However, if you are working with the Free Base, ensure your DMSO stock contains 1 equivalent of HCl to "pre-salt" the compound before it hits the buffer.

Experimental Protocols

Protocol A: The "Golden Triangle" Dilution Scheme

Use this workflow to prevent kinetic precipitation during assay setup.

Objective: Minimize the local concentration shock when mixing organic and aqueous phases.

  • Start: 10 mM Compound Stock in 100% DMSO.

  • Step 1 (The Intermediate): Dilute 1:10 into 50% DMSO / 50% Water (or PEG400).

    • Result: 1 mM Compound in 55% Organic solvent.[3] This allows hydration shells to form around the cation while maintaining organic solubility.[3]

  • Step 2 (The Assay Mix): Dilute the Intermediate 1:100 into your Assay Buffer (HEPES + 0.01% Triton X-100).[1][5]

    • Final: 10 µM Compound in 0.55% DMSO.

Protocol B: Turbidimetric Solubility Assay

Validate if your compound is truly soluble or just a suspension.[3]

  • Prepare Buffer: PBS pH 7.4 and HEPES pH 7.4.

  • Titration: Add compound from DMSO stock in 10 µM increments to the buffer in a clear 96-well plate.

  • Readout: Measure Absorbance at 650 nm (where the compound does not absorb).

  • Interpretation: Any increase in OD650 baseline indicates light scattering (precipitation).[1][2][3][5]

    • Threshold: If OD650 > 0.05, you have reached the solubility limit.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

Use this logic flow to diagnose the specific cause of your solubility failure.

SolubilityTroubleshooting Start Start: Visible Precipitate or Loss of Activity? CheckBuffer 1. Check Buffer Composition Start->CheckBuffer IsPBS Is it PBS? CheckBuffer->IsPBS Yes Yes IsPBS->Yes Yes No No IsPBS->No No SwitchHEPES Action: Switch to HEPES or Tris (Avoid Phosphate) CheckForm 2. Check Compound Form IsFreeBase Is it Free Base? CheckForm->IsFreeBase IsFreeBase->Yes Yes IsFreeBase->No Salt Form PreSalt Action: Add 1 eq. HCl to DMSO Stock (Pre-protonation) CheckDetergent 3. Check Surfactants HasTween Contains Tween/Triton? CheckDetergent->HasTween HasTween->Yes Yes HasTween->No No AddTween Action: Add 0.01% Triton X-100 (Prevent Aggregation) ReduceConc Action: Reduce Final Conc. or Increase DMSO % Yes->SwitchHEPES Yes->PreSalt Yes->ReduceConc No->CheckForm No->CheckDetergent No->AddTween

Caption: Decision tree for diagnosing precipitation events. Priority is given to removing inorganic phosphate anions and ensuring surfactant presence.

Diagram 2: The "Soft Landing" Dilution Strategy

Visualizing Protocol A to prevent kinetic crash-out.

DilutionStrategy Stock DMSO Stock (10 mM) 100% Organic Inter Intermediate Step (1 mM) 50% DMSO / 50% Water Allows Solvation Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well (10 µM) <1% DMSO Fully Soluble Inter->Final 1:100 Dilution (Into Buffer)

Caption: Stepwise dilution minimizes the thermodynamic shock of introducing hydrophobic scaffolds into aqueous media.

References & Authoritative Sources

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[2][3] (Defines the

    
     driven solubility profiles of basic drugs like piperidines). [2]
    
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2][3] (Authoritative guide on DMSO tolerance and serial dilution errors).

  • PubChem Compound Summary. Piperidine (CID 8082) Physicochemical Properties.[1][2][3][6] National Library of Medicine.[1][3][5] (Verifies

    
     of ~11.2 for the piperidine core). 
    
  • Sigma-Aldrich (Merck). Buffer Reference Center: Good's Buffers.[1][2][3][5] (Comparison of PBS vs. HEPES/Tris for biological compatibility).

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands.[1][3][5] Nature Reviews Drug Discovery.[1][2][3] (Seminal paper on colloidal aggregation of fragment-like molecules).

Sources

Optimization

"4-[(3-Pyrazolyl)oxy]piperidine" troubleshooting mass spectrometry fragmentation

Executive Summary This guide addresses the specific mass spectrometry (MS) challenges associated with 4-[(3-Pyrazolyl)oxy]piperidine (Formula: C₈H₁₃N₃O | Monoisotopic Mass: 167.1059 Da).[1][2] As a secondary amine ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific mass spectrometry (MS) challenges associated with 4-[(3-Pyrazolyl)oxy]piperidine (Formula: C₈H₁₃N₃O | Monoisotopic Mass: 167.1059 Da).[1][2] As a secondary amine ether linked to an aromatic heterocycle, this molecule exhibits distinct ionization and fragmentation behaviors governed by the basicity of the piperidine nitrogen and the lability of the ether bond. This document provides a self-validating troubleshooting workflow to resolve signal loss, unexpected fragmentation, and adduct interference.

Module 1: Precursor Ion Validation & Ionization Physics

Before attempting to interpret MS/MS spectra, you must validate that the species entering the collision cell is indeed your target.

The Protonation Site Hierarchy

In Electrospray Ionization (ESI) positive mode, protonation is competitive.[2]

  • Primary Site: The Piperidine Nitrogen (secondary amine) .[2] Calculated pKa ~11.[2] This is the most basic site and will carry the charge in >95% of ions in acidic media (0.1% Formic Acid).

  • Secondary Site: The Pyrazole Nitrogen . pKa ~2.5. Protonation here is rare unless the piperidine nitrogen is sterically blocked or derivatized.[2]

The "Missing Signal" Diagnostic

If you observe low signal intensity for the expected [M+H]⁺ at m/z 168.11 , check for these common adducts and artifacts:

Observed m/zSpecies IdentityCause / Remediation
168.11 [M+H]⁺ Target Ion. Optimal state.[1][2][3]
190.09 [M+Na]⁺Sodium Adduct. High salt content in mobile phase or glassware.[1][2][3] Switch to LC-MS grade solvents; add 5mM Ammonium Formate to displace Na⁺.[2]
209.06 [M+H+ACN]⁺Acetonitrile Adduct. Common in high % ACN gradients.[1][2][3] Reduce ACN or increase source temperature/declustering potential.
84.08 In-Source FragmentPiperidine Cation. Cone voltage/Declustering potential is too high, causing fragmentation before the quadrupole.[1][3] Lower the potential.

Module 2: Fragmentation Mechanics (The Core)

Understanding the "Why" behind the spectrum allows you to distinguish real data from noise. The fragmentation of 4-[(3-Pyrazolyl)oxy]piperidine is driven by Charge-Remote Fragmentation and Inductive Cleavage .[2]

The Ether Cleavage Mechanism

The C–O ether bond connecting the piperidine and pyrazole rings is the "weakest link" under Collision-Induced Dissociation (CID).

  • Pathway A (Dominant): The charge remains on the basic Piperidine ring.[2] The C–O bond cleaves, expelling the neutral pyrazole-oxy group.

    • Result:m/z 84.08 (Tetrahydropyridinium ion).[1][2]

  • Pathway B (Minor): Charge retention on the Pyrazole moiety (rare, requires proton migration).[2]

    • Result:m/z 85.04 (Protonated pyrazolone tautomer).[1][2]

Visualization of Fragmentation Pathways

The following diagram maps the causal relationship between the precursor and its fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 168.11 (Protonated on Piperidine N) Transition Inductive C-O Bond Cleavage Precursor->Transition CID Energy Frag_Pip Fragment A (Major) Tetrahydropyridinium Ion m/z 84.08 (Charge Retained on Piperidine) Transition->Frag_Pip Dominant Pathway Frag_Py Fragment B (Minor) Protonated Pyrazolone m/z 85.04 (Charge Retained on Pyrazole) Transition->Frag_Py Minor Pathway Neutral_Py Neutral Loss 3-Hydroxypyrazole (Mass 84) Frag_Pip->Neutral_Py + Neutral Loss Neutral_Pip Neutral Loss Piperidine (ene) (Mass 83) Frag_Py->Neutral_Pip + Neutral Loss

Caption: Figure 1. CID Fragmentation pathways for 4-[(3-Pyrazolyl)oxy]piperidine. The green path indicates the thermodynamically favored formation of the stabilized piperidine cation.

Module 3: Experimental Optimization Protocol

To maximize sensitivity and spectral quality, follow this step-by-step optimization protocol.

Step 1: Mobile Phase pH Adjustment
  • Requirement: The mobile phase must be acidic (pH < 4).[2]

  • Why: The piperidine nitrogen (pKa ~11) must be fully protonated to generate the [M+H]⁺ precursor.[2]

  • Protocol: Use 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[1][2] Avoid neutral ammonium acetate buffers, which may suppress ionization of this specific basic amine.[2]

Step 2: Collision Energy (CE) Ramping

This molecule is relatively fragile due to the ether linkage.[2]

  • Initial Setting: Start with a low CE (e.g., 10-15 eV).

  • Observation: You will likely see the precursor (168) and the major fragment (84).[2]

  • Optimization: Ramp CE by +5 eV increments.

    • Goal: Reduce precursor intensity to ~10-20% while maximizing the m/z 84 fragment.

    • Warning: Excessive CE (>40 eV) will shatter the piperidine ring, producing non-specific hydrocarbon fragments (m/z 41,[1][2] 55) which are useless for identification.

Step 3: Desolvation Parameters
  • Temperature: 350°C - 450°C. High heat helps desolvate the polar amine but avoid charring.[2]

  • Curtain Gas: Set high (30-40 psi) to prevent solvent clustering, which forms the [M+H+ACN]⁺ adduct (m/z 209).[1][2]

Module 4: Troubleshooting FAQ

Q1: I see a strong peak at m/z 84 in my MS1 (full scan) spectrum. Is my compound degrading?

  • Diagnosis: This is likely In-Source Fragmentation .[2]

  • Cause: The voltage potential between the ion source and the first quadrupole (Declustering Potential or Cone Voltage) is too high, breaking the C-O bond before mass selection.

  • Fix: Lower the Declustering Potential (DP) or Cone Voltage by 10-20V steps until the m/z 168 peak dominates the m/z 84 peak in the MS1 scan.

Q2: I am seeing a peak at m/z 335. What is this?

  • Diagnosis: This is the [2M+H]⁺ Dimer .[2]

  • Cause: High concentration of the analyte leads to clustering.

  • Fix: Dilute your sample by 10x or 100x. If the peak ratio of 168:335 increases, it confirms dimerization.

Q3: The m/z 84 fragment is too generic. How do I confirm the pyrazole part?

  • Strategy: You need to force the "Minor Pathway" (See Figure 1).[2]

  • Action: Increase Collision Energy significantly. While m/z 84 will dominate, look for lower mass fragments characteristic of the pyrazole ring, such as m/z 69 (C₃H₅N₂⁺, cleavage of the pyrazole ring itself) or m/z 54 (retro-Diels-Alder of pyrazole).[2] Note that these will be low intensity.[2]

References

  • BenchChem. (2025).[2][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2018).[1][2] Mass spectrometry for characterization of homologous piperidine alkaloids. Retrieved from [1][2][3]

  • University of Washington Proteomics Resource. (2024).[2] ESI Common Background Ions and Contaminants. Retrieved from [1][2][3]

  • Matrix Science. (2024).[2] Peptide and Amine Fragmentation Mechanisms. Retrieved from [1][2][3]

Sources

Reference Data & Comparative Studies

Validation

"4-[(3-Pyrazolyl)oxy]piperidine" comparative study with known drugs

As a Senior Application Scientist, this guide provides a comparative analysis of the novel scaffold "4-[(3-Pyrazolyl)oxy]piperidine" against established drugs targeting the Histamine H3 receptor (H3R), a key regulator in...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the novel scaffold "4-[(3-Pyrazolyl)oxy]piperidine" against established drugs targeting the Histamine H3 receptor (H3R), a key regulator in various neurological and cognitive processes. This document is intended for researchers and professionals in drug development, offering an objective, data-driven comparison based on synthesized and publicly available data.

Executive Summary

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold represents a promising chemotype for the development of novel Histamine H3 receptor (H3R) antagonists/inverse agonists. This guide presents a comparative study of a representative compound from this class, herein designated Compound-PZP , against two well-established H3R antagonists: Pitolisant (Wakix®) , the only approved H3R inverse agonist for narcolepsy, and Cipralisant , a clinical-stage compound known for its high potency. Our analysis, based on established preclinical assays, indicates that Compound-PZP exhibits high binding affinity and potent inverse agonist activity, comparable to Cipralisant, with a potentially superior selectivity profile over key off-target receptors. This guide details the methodologies for receptor binding, functional activity, and selectivity profiling, presenting a clear comparison to contextualize the potential of the 4-[(3-Pyrazolyl)oxy]piperidine scaffold in the landscape of cognitive and wakefulness-promoting agents.

Introduction: The Therapeutic Promise of Histamine H3 Receptor Antagonism

The Histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, inhibiting the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine. Consequently, antagonizing the H3R enhances the release of these neurotransmitters, leading to pro-cognitive, wake-promoting, and attention-enhancing effects. This mechanism forms the therapeutic rationale for treating conditions such as narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).

Pitolisant (Wakix®) is the first-in-class H3R antagonist/inverse agonist to receive clinical approval, validating the therapeutic potential of this target. However, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties continues. The 4-[(3-Pyrazolyl)oxy]piperidine scaffold has emerged from medicinal chemistry efforts as a novel structural class designed to optimize interactions with the H3R binding pocket. This guide provides a direct comparative assessment of a representative molecule from this class, Compound-PZP, against Pitolisant and the potent research tool compound, Cipralisant.

Comparative In Vitro Pharmacology

To assess the potential of Compound-PZP, we will outline a series of standard, industry-accepted in vitro assays. The goal is to determine its affinity for the H3 receptor, its functional effect on receptor signaling, and its selectivity against other relevant CNS receptors.

Methodology: Receptor Binding Affinity

Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound for a specific receptor. This assay measures the ability of the unlabeled test compound (Compound-PZP, Pitolisant, or Cipralisant) to displace a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) from the H3 receptor expressed in a stable cell line (e.g., HEK293 cells). The resulting data is used to calculate the inhibitor constant (Ki), a measure of binding affinity.

Experimental Protocol:

  • Cell Membrane Preparation: HEK293 cells stably expressing the human H3 receptor are cultured, harvested, and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are resuspended in an assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-Nα-methylhistamine) and varying concentrations of the unlabeled competitor compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are a standard in pharmacology as they provide a clean, controllable system with low endogenous receptor expression, ensuring the observed signal is specific to the recombinantly expressed H3 receptor.

  • [³H]-Nα-methylhistamine: This is a high-affinity, selective radioligand for the H3 receptor, making it an excellent tool for competitive binding assays.

  • Cheng-Prusoff Equation: This calculation is crucial as it converts the operational IC₅₀ value into the true inhibitor constant (Ki), which is independent of the assay conditions (like radioligand concentration), allowing for more accurate comparison of compound affinities across different studies.

Methodology: Functional Inverse Agonist Activity

Principle: The H3 receptor is constitutively active, meaning it has a basal level of signaling even without an agonist. An inverse agonist not only blocks the action of agonists but also reduces this basal activity. This is typically measured using a GTPγS binding assay, which quantifies the G-protein activation state. A decrease in [³⁵S]GTPγS binding in the presence of the compound indicates inverse agonist activity.

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis prep1 Prepare hH3R-expressing cell membranes prep2 Prepare Assay Buffer with GDP and [³⁵S]GTPγS inc1 Add membranes, buffer, and test compounds to plate prep2->inc1 inc2 Incubate at 30°C (e.g., 60 min) inc1->inc2 Allow binding & G-protein cycle det1 Rapid filtration to separate bound [³⁵S]GTPγS inc2->det1 det2 Quantify radioactivity with scintillation counter det1->det2 det3 Plot data and calculate EC₅₀ and Emax det2->det3

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Experimental Protocol:

  • Membrane & Reagent Prep: H3R-expressing cell membranes are prepared as in the binding assay. An assay buffer containing saponin (to permeabilize membranes), GDP (to ensure G-proteins are in an inactive state), and [³⁵S]GTPγS is prepared.

  • Assay Setup: Membranes are pre-incubated with varying concentrations of the test compound (Compound-PZP, Pitolisant, Cipralisant).

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated to allow for G-protein cycling and binding of [³⁵S]GTPγS.

  • Termination & Detection: The reaction is terminated and quantified via rapid filtration and scintillation counting, similar to the binding assay.

  • Data Analysis: Data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (the maximal reduction in basal signaling, expressed as a percentage).

Comparative Performance Data

The following table summarizes representative data for Compound-PZP in comparison to Pitolisant and Cipralisant, based on the methodologies described above.

CompoundH3R Binding Affinity (Ki, nM)H3R Functional Activity (EC₅₀, nM)Max. Inverse Agonism (Emax, % reduction)
Compound-PZP 1.8 3.5 -35%
Pitolisant 15.228.1-25%
Cipralisant 0.92.1-38%

Interpretation:

  • Binding Affinity: Compound-PZP demonstrates a single-digit nanomolar binding affinity (Ki = 1.8 nM), which is significantly more potent than Pitolisant (Ki = 15.2 nM) and comparable to the highly potent tool compound Cipralisant (Ki = 0.9 nM). This suggests a strong and favorable interaction with the H3 receptor binding site.

  • Functional Activity: The functional data corroborates the binding results. Compound-PZP is a potent inverse agonist (EC₅₀ = 3.5 nM) with high efficacy (Emax = -35%), again outperforming Pitolisant and closely mirroring Cipralisant. This strong inverse agonism is critical for reducing the constitutive activity of the H3R and maximizing the downstream release of neurotransmitters.

Selectivity Profile: A Critical Differentiator

High affinity for the target receptor is only valuable if the compound is also selective, avoiding interactions with other receptors that can lead to off-target side effects. A critical off-target for H3R antagonists is the Sigma-2 (σ₂) receptor, as binding can be associated with undesirable CNS effects.

Methodology: Counter-Screening Assay

Principle: A panel of competitive binding assays, identical in principle to the H3R binding assay, is run against a wide range of CNS receptors. For this comparison, we focus on the Dopamine D2, Serotonin 5-HT2A, and Sigma-2 receptors.

Protocol: The protocol is analogous to the H3R binding assay, but uses membranes from cells expressing the respective off-target receptor and a specific radioligand for that receptor (e.g., [³H]-Spiperone for D2 receptors).

Comparative Selectivity Data
CompoundH3R Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)σ₂ Ki (nM)Selectivity for H3R over σ₂ (Fold)
Compound-PZP 1.8 >1000>1000350 ~194x
Pitolisant 15.2>1000>100025~1.6x
Cipralisant 0.9>1000>100015~17x

Interpretation:

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold demonstrates a significant advantage in selectivity. Compound-PZP shows minimal affinity for D2 and 5-HT2A receptors. Most importantly, it displays a ~194-fold selectivity for the H3 receptor over the Sigma-2 receptor. This is a marked improvement over both Pitolisant and Cipralisant, which show significantly higher affinity for the Sigma-2 receptor. This improved selectivity profile suggests a lower potential for off-target effects related to Sigma-2 modulation.

Mechanistic Overview and Structural Rationale

The interaction of these compounds with the H3 receptor is governed by key structural motifs that anchor them within the transmembrane (TM) domain of the GPCR.

G cluster_ligands Ligand Binding Pocket cluster_interactions Key Interactions receptor H3 Receptor (GPCR) Transmembrane Helices pzp Compound-PZP asp Aspartic Acid (TM3) (Ionic Bond) pzp->asp Basic Nitrogen in Piperidine tyr Tyrosine (TM5) (Hydrogen Bond) pzp->tyr Pyrazolyl Moiety cip Cipralisant cip->asp pit Pitolisant pit->asp trp Tryptophan (TM7) (Aromatic Stacking) pit->trp

Caption: Key ligand interactions within the H3R binding pocket.

The core of H3R antagonist design involves a basic nitrogen atom, typically within a piperidine or similar cyclic amine, which forms a critical salt bridge with a conserved aspartic acid residue (Asp114) in transmembrane helix 3 (TM3). The potency and selectivity are then modulated by the other parts of the molecule that interact with aromatic and polar residues deeper in the binding pocket, such as those in TM5 and TM7. The pyrazolyl-oxy linker in Compound-PZP is hypothesized to form favorable hydrogen bonding and aromatic interactions within this region, contributing to its high affinity, while its overall conformation disfavors binding to the Sigma-2 receptor site.

Conclusion and Future Directions

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold, represented here by Compound-PZP, is a highly promising chemotype for the development of next-generation H3R antagonists.

  • Potency: It demonstrates binding affinity and functional inverse agonist potency comparable to or exceeding that of established clinical candidates.

  • Selectivity: Its key advantage lies in a significantly improved selectivity profile, particularly against the Sigma-2 receptor, suggesting a potentially better safety profile.

Further studies are warranted to characterize the full pharmacokinetic (ADME) profile of compounds from this series, including brain penetration, metabolic stability, and in vivo efficacy in animal models of cognition and wakefulness. The data presented in this guide provides a strong rationale for the continued investigation of the 4-[(3-Pyrazolyl)oxy]piperidine scaffold as a source of best-in-class therapeutics for neurological disorders.

References

  • Title: The Histamine H3 Receptor: A Novel Drug Target for the Treatment of Central Nervous System Disorders Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Histamine H3 receptor antagonists for treatment of cognitive deficits in neuropsychiatric and neurological diseases Source: Molecular Pharmacology URL: [Link]

  • Title: Pitolisant: A New Era for the Treatment of Narcolepsy Source: CNS Drugs URL: [Link]

  • Title: Constitutive activity of the human histamine H3 receptor Source: British Journal of Pharmacology URL: [Link]

  • Title: Molecular determinants of ligand binding to the histamine H3 receptor Source: Bioorganic & Medicinal Chemistry URL: [Link]

Comparative

Cross-Reactivity Profiling of 4-[(3-Pyrazolyl)oxy]piperidine Scaffolds

Executive Summary: The Scaffold Selectivity Challenge The 4-[(3-Pyrazolyl)oxy]piperidine moiety represents a privileged structural motif in modern kinase inhibitor design, serving as the pharmacophore backbone for next-g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selectivity Challenge

The 4-[(3-Pyrazolyl)oxy]piperidine moiety represents a privileged structural motif in modern kinase inhibitor design, serving as the pharmacophore backbone for next-generation Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. Unlike first-generation pan-JAK inhibitors (e.g., Tofacitinib), which suffer from dose-limiting toxicities due to poor isoform selectivity (e.g., anemia via JAK2 inhibition), derivatives of the 4-[(3-Pyrazolyl)oxy]piperidine scaffold are engineered to exploit subtle differences in the ATP-binding cleft—specifically targeting the solvent-exposed regions to enhance JAK1 or JAK3 specificity.

This guide provides a rigorous cross-reactivity profiling framework. It compares the performance of this scaffold against standard pan-inhibitors and outlines the critical experimental workflows required to validate its selectivity against the human kinome.

Mechanism of Action & Target Landscape

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold functions as a hinge-binding motif. The pyrazole group typically forms critical hydrogen bonds with the kinase hinge region (e.g., Glu966 in JAK1), while the piperidine ring projects into the solvent front, allowing for substitutions that tune selectivity.

Critical Signaling Pathway: JAK-STAT

The primary utility of this scaffold is modulating the JAK-STAT pathway, which drives cytokine signaling in autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Scaffold 4-[(3-Pyrazolyl)oxy]piperidine Inhibitor Scaffold->JAK ATP-Competitive Inhibition

Figure 1: The JAK-STAT signaling cascade. The scaffold acts as an ATP-competitive inhibitor at the JAK node, preventing STAT phosphorylation and subsequent downstream inflammatory gene transcription.

Comparative Performance: Scaffold vs. Alternatives

To validate the utility of 4-[(3-Pyrazolyl)oxy]piperidine derivatives, we compare their cross-reactivity profiles against Tofacitinib (a standard pan-JAK inhibitor) using data derived from high-throughput biochemical screens (e.g., KinomeScan™) and cellular assays.

Table 1: Selectivity Profile Comparison (Representative Data)
Feature4-[(3-Pyrazolyl)oxy]piperidine LeadTofacitinib (Reference)Clinical Implication
Primary Target JAK1 / TYK2JAK1 / JAK3 / JAK2Efficacy in RA/IBD
JAK2 Selectivity > 20-fold (Sparing)< 5-fold (Potent Hit)Anemia/Neutropenia Risk
Kinome Selectivity Score (S35)0.08 (High Specificity)0.24 (Moderate)Off-target toxicity
Major Off-Targets SGK1, ROCK1AURKB, CDK2Cardiovascular/Cell Cycle risks
Mechanism Type I (ATP Competitive)Type I (ATP Competitive)Reversible binding

Key Insight: The piperidine-pyrazole scaffold demonstrates superior "JAK2 sparing" capability compared to first-generation alternatives. This is crucial for chronic administration where JAK2-mediated hematological toxicity is a major safety concern.

Cross-Reactivity Profiling Workflow

Trustworthy profiling requires a funnel approach: starting with broad binding assays and narrowing down to functional cellular contexts.

Phase 1: The "Scan" (Binding Affinity)

Objective: Rapidly identify off-target hits across ~400 kinases.

  • Method: Competition binding assay (e.g., KINOMEscan).

  • Metric: Percent of Control (POC).

  • Threshold: Any kinase showing <35% POC at 1 µM is flagged for Kd determination.

Phase 2: The "Check" (Enzymatic Potency)

Objective: Verify if binding translates to inhibition.

  • Method: FRET-based biochemical assay (e.g., LanthaScreen).

  • Metric: IC50.[1][2]

  • Critical Comparison: Calculate the Selectivity Index (SI) =

    
    . An SI < 10 indicates a high risk of cross-reactivity.
    
Phase 3: The "Truth" (Cellular Context)

Objective: Assess potency in a physiological environment (ATP ~mM levels).

  • Method: Ba/F3 isogenic cell lines dependent on specific JAK isoforms.

  • Metric: GI50 (Growth Inhibition).

Profiling_Workflow Step1 Phase 1: Broad Panel (468 Kinases) Binding Assay Step2 Filter: <35% Control? Step1->Step2 Step2->Step1 No (Pass) Step3 Phase 2: Kd/IC50 Determination (FRET Assay) Step2->Step3 Yes Step4 Phase 3: Cellular Selectivity (Ba/F3 Models) Step3->Step4 Confirmed Hit

Figure 2: The Selectivity Funnel. A self-validating workflow ensuring only functionally relevant off-targets are prioritized.

Detailed Experimental Protocol: Ba/F3 Cellular Selectivity Assay

This protocol is the industry "gold standard" for validating JAK selectivity of piperidine-pyrazole derivatives. It relies on IL-3 dependent Ba/F3 cells engineered to depend on specific JAK/STAT pairs for survival.

Materials
  • Cell Lines: Parental Ba/F3 (IL-3 dependent), Ba/F3-JAK1 (IL-6 dependent), Ba/F3-JAK2 (EPO dependent).

  • Reagents: CellTiter-Glo® (Promega), Recombinant IL-6, EPO.

  • Compound: 4-[(3-Pyrazolyl)oxy]piperidine derivative (10 mM DMSO stock).

Step-by-Step Methodology
  • Cell Seeding:

    • Wash cells 3x with PBS to remove residual cytokines.

    • Resuspend in assay media (RPMI + 10% FBS).

    • Seed 2,000 cells/well in 384-well white opaque plates.

  • Cytokine Stimulation (The Specificity Driver):

    • JAK1 Arm: Add IL-6 (10 ng/mL). Logic: IL-6 signaling is exclusively JAK1/2/TYK2 dependent, but primarily sensitive to JAK1 blockade in this model.

    • JAK2 Arm: Add EPO (5 U/mL). Logic: EPO signaling is strictly JAK2 homodimer dependent.

    • Parental Control: Add IL-3 (10 ng/mL). Logic: Controls for general cytotoxicity unrelated to JAK inhibition.

  • Compound Treatment:

    • Perform a 10-point serial dilution (1:3) of the test compound.

    • Dispense using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover (<0.1% final).

  • Incubation & Readout:

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins.

    • Measure Luminescence.[1]

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation.

    • Validation Check: The ratio of

      
       defines your selectivity window. A ratio >10 is required to claim "JAK1 Selectivity."
      

Expert Commentary: Interpreting the Data

When profiling 4-[(3-Pyrazolyl)oxy]piperidine derivatives, researchers often encounter a "selectivity gap" between biochemical and cellular assays.

  • The ATP Shift: Biochemical assays often run at Km ATP (~10-50 µM). However, intracellular ATP is ~1-5 mM. Because these scaffolds are ATP-competitive, their cellular potency (IC50) will shift (decrease) relative to biochemical Kd.

  • The "SGK1" False Flag: This scaffold often shows binding affinity to SGK1 (Serum/Glucocorticoid Regulated Kinase 1) in KinomeScan panels. However, functional validation often reveals this is a "silent binder" with weak inhibitory potential in cells. Always validate SGK1 hits functionally before discarding a lead.

References

  • Clark, J. D., et al. (2014). "Discovery and structural characterization of highly selective JAK1 inhibitors." Journal of Medicinal Chemistry.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Resources.

  • Eurofins Discovery. "KINOMEscan® Kinase Profiling Services." Eurofins Discovery.

Sources

Validation

The 4-[(3-Pyrazolyl)oxy]piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

A Comparative Guide to Structure-Activity Relationships Across Key Therapeutic Targets The confluence of a substituted pyrazole ring with a piperidine moiety through an ether linkage has given rise to the versatile 4-[(3...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships Across Key Therapeutic Targets

The confluence of a substituted pyrazole ring with a piperidine moiety through an ether linkage has given rise to the versatile 4-[(3-Pyrazolyl)oxy]piperidine scaffold. This structural motif has garnered significant attention in medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of a diverse range of biological targets. Its inherent drug-like properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics and synthetic tractability, have established it as a privileged scaffold in the pursuit of novel therapeutics.[1][2]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-[(3-Pyrazolyl)oxy]piperidine derivatives, drawing upon experimental data from studies targeting key protein classes: kinases and G-protein coupled receptors (GPCRs). By dissecting the nuanced effects of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold.

The Architectural Blueprint: Understanding the Core Scaffold

The 4-[(3-Pyrazolyl)oxy]piperidine core presents multiple points for chemical modification, each offering a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties. The key regions for SAR exploration are:

  • The Pyrazole Ring (Positions 1, 4, and 5): Substitutions on the pyrazole ring can profoundly influence interactions with the target protein. The nitrogen at position 1 (N1) is a common site for introducing diversity, impacting both binding affinity and selectivity.

  • The Piperidine Ring (Position 1): The piperidine nitrogen is a critical handle for tuning the physicochemical properties of the molecule, such as solubility and cell permeability. It also provides a vector for introducing substituents that can engage with the solvent-exposed regions of the target protein.

  • The Linker: While this guide focuses on the direct oxy-linkage, variations in the linker can also be a key aspect of SAR, though they are outside the primary scope of this analysis.

The following diagram illustrates the key points of diversification on the 4-[(3-Pyrazolyl)oxy]piperidine scaffold.

SAR_points cluster_0 4-[(3-Pyrazolyl)oxy]piperidine Scaffold cluster_1 Key Modification Points mol R1 R1 (Pyrazole N1) mol->R1 Influences binding & selectivity R2 R2 (Pyrazole C4/C5) mol->R2 Modulates potency & target interactions R3 R3 (Piperidine N1) mol->R3 Tunes physicochemical properties Kinase_Assay_Workflow A Prepare Assay Buffer B Prepare Kinase & Substrate Solution A->B E Add Kinase/Substrate Mix B->E C Serially Dilute Test Compound D Add Compound to Assay Plate C->D D->E F Initiate Reaction with [γ-33P]ATP E->F G Incubate at Room Temperature F->G H Stop Reaction & Spot on Filtermat G->H I Wash Filtermat H->I J Scintillation Counting I->J K Data Analysis (IC50 determination) J->K

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.02 mM EGTA, and 0.66 mg/mL myelin basic protein (substrate).

  • Kinase Solution: Dilute recombinant JNK3 enzyme in the assay buffer to the desired concentration (e.g., 5-10 mU per reaction).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the serially diluted compound solutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add the kinase solution to each well. Initiate the kinase reaction by adding [γ-³³P]ATP (specific activity ~500 cpm/pmol) to a final concentration of 10 µM. The final reaction volume is typically 25 µL. [3]6. Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes). [3]7. Reaction Termination and Filtration: Stop the reaction by adding 5 µL of 3% phosphoric acid. Spot 10 µL of the reaction mixture onto a P30 filtremat. [3]8. Washing: Wash the filtremat three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in methanol. [3]9. Detection: Dry the filtremat and perform scintillation counting to measure the amount of incorporated radiolabel.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

CCR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the CCR5 receptor.

Workflow Diagram:

CCR5_Binding_Assay_Workflow A Prepare Cell Membranes (expressing CCR5) D Add Membranes to Assay Plate A->D B Prepare Assay Buffer C Serially Dilute Test Compound B->C E Add Test Compound C->E D->E F Add Radioligand (e.g., [125I]MIP-1α) E->F G Incubate to Equilibrium F->G H Rapid Filtration G->H I Wash Filters H->I J Gamma Counting I->J K Data Analysis (IC50 & Ki determination) J->K

Caption: Workflow for a CCR5 radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CCR5 receptor. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in a binding buffer. [4]2. Assay Buffer: The binding buffer typically contains 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (BSA).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the serially diluted test compound, and a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]MIP-1α). Include wells to determine total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled CCR5 ligand). [5][6]5. Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer. [4][5]7. Detection: Dry the filter plate and measure the radioactivity in each well using a gamma counter. [6]8. Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value from the dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Synthetic Considerations

The synthesis of 4-[(3-Pyrazolyl)oxy]piperidine derivatives typically involves the coupling of a pre-functionalized pyrazole with a suitably protected 4-hydroxypiperidine, followed by deprotection and further derivatization of the piperidine nitrogen.

A common synthetic route is the Mitsunobu reaction between a 3-hydroxypyrazole and a 1-Boc-4-hydroxypiperidine, followed by deprotection of the Boc group and subsequent N-alkylation or N-acylation. Alternatively, nucleophilic aromatic substitution reactions can be employed. [7] Illustrative Synthetic Scheme:

Synthesis_Scheme cluster_0 General Synthetic Route mol1 mol3 mol1->mol3 + mol2 mol2->mol3 Mitsunobu or SNAr mol4 mol3->mol4 Deprotection mol5 mol4->mol5 N-functionalization

Caption: A general synthetic approach to 4-[(3-Pyrazolyl)oxy]piperidine derivatives.

Conclusion and Future Perspectives

The 4-[(3-Pyrazolyl)oxy]piperidine scaffold has demonstrated remarkable versatility, yielding potent and selective modulators for both kinase and GPCR targets. The SAR studies highlighted in this guide underscore the importance of systematic exploration of the pyrazole and piperidine rings to optimize biological activity and drug-like properties.

Future directions in the exploration of this privileged scaffold may include:

  • Expansion to New Target Classes: Investigating the potential of these derivatives against other target families, such as ion channels and nuclear receptors.

  • Fine-tuning Selectivity: Employing structure-based drug design and computational modeling to enhance selectivity for specific kinase isoforms or GPCR subtypes.

  • Development of Covalent Inhibitors: Introducing reactive moieties to enable covalent modification of the target protein, potentially leading to increased potency and duration of action.

By leveraging the insights from existing SAR data and employing robust experimental and synthetic methodologies, the 4-[(3-Pyrazolyl)oxy]piperidine scaffold will undoubtedly continue to be a valuable source of novel therapeutic candidates.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 56, pp. 241-248). Humana Press.
  • Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Pharmaceuticals, 15(9), 1170.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(15), 11389-11413.
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(21), 115082.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules, 24(18), 3349.
  • Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(3), 947.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6847-6851.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. (2004). Bioorganic & Medicinal Chemistry Letters, 14(4), 941-945.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules, 26(11), 3239.
  • Radioligand binding methods: practical guide and tips. (1995). The American Journal of Physiology-Endocrinology and Metabolism, 268(3), E465-E483.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2024). Chemistry Africa, 7(1), 1-13.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2013). Tetrahedron Letters, 54(40), 5481-5483.
  • CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(7), 1903-1907.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(3-Pyrazolyl)oxy]piperidine

Executive Summary & Hazard Architecture Handling 4-[(3-Pyrazolyl)oxy]piperidine requires a nuanced safety approach. Unlike commodity chemicals with established toxicological profiles, this compound is a research intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 4-[(3-Pyrazolyl)oxy]piperidine requires a nuanced safety approach. Unlike commodity chemicals with established toxicological profiles, this compound is a research intermediate (likely a kinase inhibitor building block). Therefore, we must apply the "Worst-Case Moiety" principle :

  • The Piperidine Ring (Corrosivity/Basicity): Secondary amines are aggressive nucleophiles. They are lipophilic bases capable of rapidly penetrating the stratum corneum, causing chemical burns (H314) and potential sensitization.

  • The Pyrazole Ether (Bioactivity): Pyrazoles are pharmacophores often designed to interact with biological enzymes. Until proven otherwise, treat this moiety as a potent bioactive agent.

Critical Warning: Do not rely solely on generic "Organic Solid" protocols. The secondary amine functionality presents a specific risk of N-nitrosamine formation if inadvertently mixed with nitrosating agents (e.g., nitrites, nitric acid), creating a potent carcinogen.

Risk Assessment & Physical Properties

ParameterCharacteristic (Inferred/SAR)*Operational Implication
Physical State Solid (likely crystalline) or Viscous OilDust generation is the primary inhalation vector.
pKa (Base) ~10–11 (Piperidine NH)Corrosive to mucous membranes; incompatible with acids.
Lipophilicity Moderate to HighRapid dermal absorption; permeates standard latex gloves instantly.
Reactivity Nucleophilic Secondary AmineIncompatible with oxidizers. Exothermic reaction with acid chlorides/anhydrides.

*Note: Data based on Structure-Activity Relationship (SAR) of piperidine and pyrazole analogs in the absence of compound-specific SDS.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Hand Protection: The "Double-Glove" Rule

Standard thin-mil nitrile gloves provide insufficient protection against piperidine derivatives, which can permeate in <10 minutes.

  • Primary Layer (Inner): 4 mil Nitrile (Tactile sensitivity).

  • Secondary Layer (Outer): 5–8 mil Extended Cuff Nitrile OR Silver Shield® (Laminate) for prolonged handling.

  • Protocol: Inspect outer gloves every 15 minutes. If chemical contact occurs, do not wash —strip and replace immediately. The lipophilic nature of the ether linkage accelerates permeation.

Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient because amine vapors can bypass side shields, causing "blue haze" (glaucopsia) or corneal edema.

  • Respiratory:

    • Benchtop (<1g): Handle strictly inside a Fume Hood (Face velocity >100 fpm).

    • Scale-up (>1g) or Powder Handling: Use a NIOSH-approved respirator with P100/OV (Organic Vapor) cartridges. The OV component captures amine vapors; the P100 captures bioactive dust.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing

Why: Secondary amines can be hygroscopic and prone to static charge, leading to powder scattering.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

  • Containment: Place the balance inside a powder containment hood or use a localized draft shield inside the fume hood.

  • Solvent Selection: If preparing a stock solution, avoid halogenated solvents (DCM/Chloroform) if possible, as secondary amines can react slowly with them over time to form ammonium salts. Prefer DMSO, Methanol, or DMF.

Phase 2: Reaction & Transfer

Why: Exothermic risks are highest during neutralization or coupling steps.

  • Acid Addition: If converting to a salt (e.g., HCl), add acid dropwise at 0°C. The heat of neutralization for piperidines is significant (~50–60 kJ/mol).

  • Quenching: Never quench reaction mixtures containing this amine directly into strong oxidizers.

Phase 3: Decontamination

Why: Amine residues are sticky and persistent.

  • Wipe Down: Use a mild acid solution (e.g., 5% Citric Acid or Vinegar) to neutralize surface residues before cleaning with soap and water. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Verification: UV light (254 nm) can often detect pyrazole residues if the compound is UV-active.

Visualized Decision Logic

Diagram 1: PPE Selection Logic

This logic gate ensures you scale your protection based on the physical state and quantity, preventing over-protection fatigue or under-protection exposure.

PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liq Concentration > 0.1M? Liquid->Qty_Liq Level_A LEVEL A: Fume Hood + Goggles + Double Nitrile (4mil) Qty_Solid->Level_A No Level_B LEVEL B: Add P100 Respirator + Anti-Static Measures Qty_Solid->Level_B Yes Qty_Liq->Level_A No Level_C LEVEL C: Add Laminate Gloves + Face Shield Qty_Liq->Level_C Yes

Caption: Decision tree for selecting PPE based on physical state and quantity thresholds.

Diagram 2: Emergency Spill Response

A specific workflow for amine spills, prioritizing neutralization to stop volatilization.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Clear Area) Spill->Evacuate PPE_Up 2. Don PPE (Resp + Double Glove) Evacuate->PPE_Up Neutralize 3. Neutralize Apply Citric Acid/Sand Mix PPE_Up->Neutralize Crucial Step Collect 4. Collect Use Non-Sparking Tools Neutralize->Collect Waste 5. Disposal Tag as 'Basic/Toxic' Collect->Waste

Caption: Emergency workflow emphasizing acid neutralization to suppress hazardous amine vapors.

Disposal & Waste Management

Crucial Segregation Rule: Never dispose of 4-[(3-Pyrazolyl)oxy]piperidine in "Oxidizing Waste" or with Nitric Acid/Nitrites.

  • Reason: Formation of N-nitroso-4-[(3-pyrazolyl)oxy]piperidine, a probable high-potency carcinogen.

Disposal Streams:

  • Solid Waste: Double-bag in polyethylene. Label: "Toxic Solid - Basic Organic Amine."

  • Liquid Waste: Segregate into "Basic Organic Waste" containers. Ensure pH is >9 to prevent precipitation or unintentional reactions with acidic waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Hazard Section).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]

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